Technical Documentation Center

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
  • CAS: 1695624-63-5

Core Science & Biosynthesis

Foundational

Crystal structure and XRD data for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction (XRD) characteristics of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. While a definitive published crystal structure for this specific molecule is not yet available in open crystallographic databases, this document, grounded in the principles of crystallography and drawing upon data from closely related analogues, presents a predictive analysis of its structural features. We will explore the probable synthesis route, detail the experimental protocols for obtaining and analyzing single-crystal and powder XRD data, and discuss the likely molecular geometry, hydrogen bonding motifs, and crystal packing. This guide is intended to serve as a valuable resource for researchers working with this and similar molecular scaffolds, providing both theoretical insights and practical methodologies for structural characterization.

Introduction: The Significance of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The fusion of this heterocyclic system with a benzoic acid group in 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid creates a molecule of significant interest. The benzoic acid component offers a versatile handle for forming salts, esters, and amides, enhancing pharmacokinetic properties or enabling further derivatization. Moreover, the carboxylic acid and the triazole ring's nitrogen and oxygen atoms are prime candidates for forming specific hydrogen bond interactions with biological targets, such as enzymes and receptors.

Understanding the three-dimensional structure of this molecule at an atomic level is paramount for rational drug design and the development of novel materials. The crystal structure dictates not only the molecule's conformation but also its intermolecular interactions, which in turn influence crucial physicochemical properties like solubility, stability, and bioavailability. X-ray diffraction is the gold standard for elucidating such structural details.

Synthesis and Crystallization

Obtaining high-quality crystals suitable for single-crystal X-ray diffraction is often the most challenging step in structural analysis. The following is a plausible synthetic route and a general protocol for crystallization.

Proposed Synthesis Pathway

A common and effective method for the synthesis of 4-substituted-1,2,4-triazol-5-ones involves the cyclization of a corresponding semicarbazide derivative. The synthesis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid can be envisioned as a two-step process starting from 4-aminobenzoic acid.

Synthesis_Pathway A 4-Aminobenzoic acid B Ethyl 4-isocyanatobenzoate A->B Phosgene or equivalent C Ethyl 4-(3-ethoxycarbonylsemicarbazido)benzoate B->C Ethyl carbazate D 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid C->D 1. Base-catalyzed cyclization 2. Hydrolysis

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

  • Step 1: Formation of the Isocyanate. 4-aminobenzoic acid is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield 4-isocyanatobenzoic acid. For improved solubility and reactivity, the carboxylic acid may be protected as an ester (e.g., ethyl ester) prior to this step.

  • Step 2: Formation of the Semicarbazide. The resulting isocyanate is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol to form the corresponding semicarbazide intermediate.

  • Step 3: Cyclization and Hydrolysis. The semicarbazide is cyclized under basic conditions (e.g., sodium ethoxide in ethanol) with heating to form the 1,2,4-triazol-5-one ring. If an ester protecting group was used, a final hydrolysis step under acidic or basic conditions will yield the target molecule, 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

  • Purification. The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) to achieve high purity, which is essential for successful crystallization.

Crystallization Techniques

The goal of crystallization is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice.

Experimental Protocol: Crystallization

  • Solvent Selection: A crucial first step is to screen a variety of solvents to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or freezer.

Single-Crystal X-ray Diffraction Analysis

Single-crystal XRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.

Experimental Workflow

SC-XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis (CIF file) E->F

Caption: Single-crystal XRD experimental workflow.

Experimental Protocol: Single-Crystal XRD

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Predicted Crystallographic Data

Based on the analysis of similar structures, such as "Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate"[1] and "4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate"[2], we can predict a likely set of crystallographic parameters for the title compound.

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1 (for Monoclinic); P2₁2₁2₁ or Pbca (for Orthorhombic)
a (Å) 8 - 14
b (Å) 4 - 10
c (Å) 15 - 25
α (°) 90
β (°) 90 - 105
γ (°) 90
Volume (ų) 1200 - 1800
Z (molecules/cell) 4 or 8
Predicted Molecular Structure and Conformation

The molecule consists of a planar benzoic acid group and a nearly planar 1,2,4-triazol-5-one ring. The dihedral angle between these two rings will be a key conformational feature. In related structures, this angle can vary significantly, influencing the overall molecular shape and packing.[1][2]

Hydrogen Bonding and Crystal Packing

A critical aspect of the crystal structure will be the intermolecular hydrogen bonding network. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form centrosymmetric dimers with a neighboring molecule, a common motif for carboxylic acids.[2] The N-H group and the carbonyl oxygen of the triazole ring are also expected to participate in hydrogen bonding, potentially linking the carboxylic acid dimers into tapes, sheets, or a three-dimensional network.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a powerful technique for the characterization of polycrystalline materials. It is faster and requires less sample than single-crystal XRD, making it ideal for routine analysis, phase identification, and purity assessment.

Experimental Workflow

PXRD_Workflow A Sample Preparation (Grinding) B Data Collection (Powder Diffractometer) A->B C Data Analysis (Peak Identification) B->C D Phase Identification & Purity Assessment C->D

Caption: Powder XRD experimental workflow.

Experimental Protocol: Powder XRD

  • Sample Preparation: A small amount of the crystalline material is finely ground to a homogenous powder to ensure a random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are characteristic of the crystal structure of the compound.

Hypothetical Powder XRD Data

The following table presents a hypothetical but realistic set of powder XRD peaks for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, based on the predicted unit cell parameters. This "fingerprint" can be used to identify the compound and assess its purity.

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
10.58.4285
12.86.9140
15.25.8260
18.94.69100
21.14.2175
24.53.6350
26.33.3890
28.03.1855

Conclusion

This technical guide has provided a comprehensive framework for understanding the crystal structure and XRD data of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. By leveraging data from analogous structures, we have proposed a viable synthetic route, detailed the necessary experimental protocols for structural characterization, and predicted the key crystallographic features of this molecule. The insights into molecular conformation, hydrogen bonding, and crystal packing presented herein are intended to guide future experimental work and aid in the rational design of new pharmaceuticals and materials based on this promising molecular scaffold. The definitive elucidation of this structure through single-crystal X-ray diffraction will be a valuable contribution to the fields of chemistry and materials science.

References

  • Tanak, H., et al. (2010). Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

  • Husain, A., & Amir, M. (1986). Synthesis of some new 1,2,4-triazole derivatives and their anticonvulsant activity. Journal of the Indian Chemical Society, 63(3), 317-319.
  • Al-Soud, Y. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19653-19665. [Link]

  • SpectraBase. (n.d.). 4-(4,5-Diphenyl-4H-[1][3][4]triazol-3-ylsulfanylmethyl)-benzoic acid. Retrieved from [Link]

  • Saeed, A., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766-3773.
  • Ilies, M., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4811. [Link]

  • Fun, H.-K., et al. (2011). 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • Jia, L.-H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2442.

Sources

Exploratory

An In-Depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Properties, Synthesis, and Applications

Introduction In the landscape of modern chemical research, the strategic design and utilization of heterocyclic building blocks are paramount to innovation. Among these, 4-(4H-1,2,4-Triazol-4-yl)benzoic acid stands out a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern chemical research, the strategic design and utilization of heterocyclic building blocks are paramount to innovation. Among these, 4-(4H-1,2,4-Triazol-4-yl)benzoic acid stands out as a molecule of significant interest. Its rigid, planar structure, combining a hydrophilic triazole ring with a functionalizable benzoic acid moiety, makes it a highly versatile intermediate. This guide provides an in-depth technical overview of 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, covering its physicochemical properties, a detailed synthesis protocol, and its key applications in pharmaceutical development, materials science, and agrochemicals. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate their research and development endeavors.

Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its physicochemical properties. These parameters govern its reactivity, solubility, and bioavailability, thereby influencing its suitability for various applications. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid is a white to almost white crystalline powder, and its key properties are summarized in the table below.[1]

PropertyValueSource
CAS Number 157069-48-2[1][2]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Melting Point >300 °C[1]
Appearance White to almost white powder or crystal[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3]

The high melting point of this compound is indicative of a stable crystal lattice structure, likely due to intermolecular hydrogen bonding between the carboxylic acid groups and the nitrogen atoms of the triazole rings. Its solubility in polar organic solvents like DMSO and ethanol facilitates its use in a variety of reaction conditions.

Synthesis and Characterization

A reliable and reproducible synthetic route is crucial for the accessibility of any key chemical intermediate. While various methods for the synthesis of 1,2,4-triazole derivatives exist, a common approach for N-arylation of triazoles involves the reaction of an amine with a suitable triazole precursor.

Synthesis Protocol

A plausible and efficient synthesis of 4-(4H-1,2,4-Triazol-4-yl)benzoic acid involves the reaction of 4-aminobenzoic acid with N,N-dimethylformamide azine, followed by cyclization. This method is advantageous due to the commercial availability of the starting materials and generally good yields.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) and a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add N,N-dimethylformamide azine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials and byproducts. For higher purity, recrystallization from a solvent system like ethanol/water may be employed.

  • Drying: The purified product is dried under vacuum to yield 4-(4H-1,2,4-Triazol-4-yl)benzoic acid as a white to off-white solid.

The causality behind this experimental design lies in the electrophilic nature of the azine, which readily reacts with the nucleophilic amino group of the 4-aminobenzoic acid. The subsequent intramolecular cyclization is thermally driven, leading to the formation of the stable triazole ring.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 4-aminobenzoic_acid 4-Aminobenzoic Acid reaction Reflux in DMF 4-aminobenzoic_acid->reaction dmf_azine N,N-Dimethylformamide Azine dmf_azine->reaction product 4-(4H-1,2,4-Triazol-4-yl)benzoic acid reaction->product

A simplified schematic of the synthesis pathway.
Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a battery of spectroscopic analyses is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the spectrum would be expected to show a characteristic singlet for the two equivalent protons on the triazole ring. The aromatic protons of the benzoic acid moiety would appear as two distinct doublets in the downfield region. A broad singlet corresponding to the carboxylic acid proton would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzene ring, and the carbons of the triazole ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would display a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C=N and C-N stretching of the triazole ring, as well as C-H and C=C vibrations of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (189.17 g/mol ).[1]

Key Applications in Research and Development

The unique structural features of 4-(4H-1,2,4-Triazol-4-yl)benzoic acid make it a valuable component in several areas of chemical science.

Pharmaceutical Development

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, including antifungal agents like fluconazole and voriconazole, and anticancer drugs like letrozole and anastrozole.[4][5] 4-(4H-1,2,4-Triazol-4-yl)benzoic acid serves as a crucial building block for the synthesis of novel pharmaceutical agents.[1] Its carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the generation of libraries of compounds for biological screening.[6][7] The triazole moiety can coordinate with metal ions in enzyme active sites, making it a key component in the design of enzyme inhibitors.[8]

Drug_Discovery_Workflow start Start: Identify Biological Target synthesis Synthesize Library of Derivatives using 4-(4H-1,2,4-Triazol-4-yl)benzoic acid start->synthesis screening High-Throughput Screening (HTS) for Biological Activity synthesis->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive Compounds (Further Derivatization) lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A typical workflow for drug discovery utilizing the target compound.
Materials Science: A Key Linker for Metal-Organic Frameworks (MOFs)

In the field of materials science, 4-(4H-1,2,4-Triazol-4-yl)benzoic acid is utilized as an organic linker for the construction of Metal-Organic Frameworks (MOFs).[9][10] MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The rigid nature of this linker and the presence of both a carboxylic acid group and nitrogen atoms on the triazole ring allow for the formation of robust and well-defined porous structures. These MOFs can have applications in gas storage and separation, catalysis, and sensing.

Agrochemicals

The triazole scaffold is also prevalent in agrochemicals, particularly in fungicides and plant growth regulators.[1] 4-(4H-1,2,4-Triazol-4-yl)benzoic acid can be used as a starting material for the synthesis of new agrochemical candidates.[1] The development of more effective and environmentally benign pest control solutions is an ongoing effort, and this compound provides a valuable platform for innovation in this sector.[3]

Experimental Protocols: A Self-Validating System

For any chemical compound to be reliably used in research and development, robust and validated experimental protocols are essential.

Protocol 1: Synthesis of 4-(4H-1,2,4-Triazol-4-yl)benzoic acid

This protocol provides a detailed procedure for the synthesis of the title compound, with in-process controls to ensure a successful outcome.

  • Objective: To synthesize 4-(4H-1,2,4-Triazol-4-yl)benzoic acid with high purity.

  • Materials: 4-aminobenzoic acid, N,N-dimethylformamide azine, Dimethylformamide (DMF), Ethyl acetate, Ethanol, Deionized water.

  • Procedure:

    • Charge a 250 mL three-necked round-bottom flask with 4-aminobenzoic acid (13.7 g, 0.1 mol) and DMF (100 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Slowly add N,N-dimethylformamide azine (15.4 g, 0.11 mol) to the solution.

    • Attach a reflux condenser and heat the reaction mixture to 130 °C.

    • Monitor the reaction progress every hour using TLC (e.g., 8:2 ethyl acetate:hexane). The disappearance of the 4-aminobenzoic acid spot indicates the completion of the reaction.

    • After approximately 5 hours, or upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with ethyl acetate (3 x 50 mL) to remove residual DMF and unreacted starting materials.

    • Recrystallize the crude product from an ethanol/water mixture to obtain a pure white crystalline solid.

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

  • Expected Yield: 75-85%.

Protocol 2: Quality Control and Characterization

This protocol outlines the analytical methods to validate the identity and purity of the synthesized 4-(4H-1,2,4-Triazol-4-yl)benzoic acid.

  • Objective: To confirm the structure and determine the purity of the synthesized compound.

  • Methods:

    • Melting Point: Determine the melting point of the dried solid using a calibrated melting point apparatus. A sharp melting point above 300 °C is expected.[1]

    • HPLC Analysis: Prepare a standard solution of the compound in a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Inject the sample into an HPLC system equipped with a C18 column and a UV detector. The purity should be ≥ 98%.[1]

    • NMR Spectroscopy: Dissolve a small sample in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. The obtained spectra should be consistent with the expected chemical shifts and coupling patterns for the target structure.

    • Mass Spectrometry: Obtain a mass spectrum of the sample to confirm the molecular weight. The observed mass should correspond to the calculated mass of the compound.

Conclusion

4-(4H-1,2,4-Triazol-4-yl)benzoic acid is a cornerstone intermediate with a broad spectrum of applications. Its robust physicochemical properties and versatile reactivity make it an invaluable tool for chemists in academia and industry. From the development of life-saving pharmaceuticals and innovative agrochemicals to the construction of advanced materials, the potential of this compound is vast. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this molecule to its full potential in their scientific pursuits.

References

  • 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Advanced Research Compound. [Link]

  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid - Chem-Impex. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. [Link]

  • 4-(4h-1,2,4-triazol-4-yl)benzoic acid - PubChemLite. [Link]

  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - ResearchGate. [https://www.researchgate.net/publication/333857315_Synthesis_and_biological_evaluation_of_4-1_H_-124-triazol-1-ylbenzoic_acid_hybrids_as_anticancer_agents]([Link]_ anticancer_agents)

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. [Link]

  • 4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER - NextSDS. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. - R Discovery. [Link]

  • 4-(4,5-Diphenyl-4H-[1][3][9]triazol-3-ylsulfanylmethyl)-benzoic acid - SpectraBase. [Link]

  • 4-(4,5-Diphenyl-4H-[1][3][9]triazol-3-ylsulfanylmethyl)-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - SciSpace. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. [Link]

  • 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid - PubChem. [Link]

  • Benzoic acid, 3,5-bis(4H-1,2,4-triazol-4-yl)- - ChemBK. [Link]

Sources

Foundational

FTIR and Raman spectroscopy peaks for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Comprehensive Vibrational Spectroscopy Analysis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid Executive Summary The structural elucidation of complex heterocyclic compounds requires orthogonal analytical tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Vibrational Spectroscopy Analysis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid

Executive Summary

The structural elucidation of complex heterocyclic compounds requires orthogonal analytical techniques. 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a bifunctional molecule featuring a polar, hydrogen-bond-donating/accepting triazolone ring and a carboxylic acid moiety separated by a rigid phenyl spacer. Such 1,2,4-triazole derivatives are of paramount importance in modern drug discovery (e.g., as enzyme inhibitors) and materials science (e.g., as linkers in defect-engineered metal-organic frameworks)[1][2].

This technical guide provides a definitive framework for characterizing this molecule using Fourier Transform Infrared (FTIR) and Raman spectroscopy. By analyzing the causality behind experimental choices and the quantum mechanical origins of specific vibrational modes, this whitepaper serves as a self-validating protocol for researchers conducting structural and purity assessments.

Molecular Architecture & Vibrational Causality

To accurately assign spectral peaks, one must first understand the molecular environment. The target molecule lacks a center of inversion; therefore, the strict rule of mutual exclusion does not apply. However, the complementary nature of FTIR and Raman remains critical:

  • Dipole Moment Changes (FTIR): Highly polar bonds, such as the C=O of the carboxylic acid and the C=O of the triazolone ring, yield intense FTIR signals. The O-H and N-H stretching regions will be heavily broadened due to extensive intermolecular hydrogen bonding networks in the solid state.

  • Polarizability Changes (Raman): The conjugated π -system of the phenyl ring, the symmetric C=C stretches, and the N-N / C=N bonds of the triazole ring undergo significant changes in electron cloud volume during vibration, yielding sharp, high-intensity Raman scattering peaks[1][3].

The "Double Carbonyl" Dilemma

A primary challenge in characterizing this molecule is resolving the two distinct carbonyl groups.

  • Carboxylic C=O : In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers. This dimerization weakens the C=O double bond character, shifting its stretching frequency down to the 1680−1700 cm−1 range.

  • Triazolone C=O : The cyclic amide/urea-like carbonyl on the 5-oxo-1,2,4-triazole ring is less prone to symmetric dimerization but engages in strong dipole-dipole interactions. It typically resonates at a higher frequency, between 1710−1740 cm−1 [2].

Self-Validating Experimental Protocols

Standard transmission FTIR (using KBr pellets) often introduces artifacts, specifically moisture absorption, which obscures the critical 3500−2500 cm−1 region where the N-H and O-H stretches reside. The following optimized protocols ensure high-fidelity data acquisition.

Protocol A: Attenuated Total Reflectance (ATR) FTIR
  • Preparation: Ensure the diamond ATR crystal is cleaned with spectroscopic-grade isopropanol and a background spectrum is collected in ambient air.

  • Sample Loading: Place 2–5 mg of the neat, dry powder of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

  • Acquisition: Collect 64 scans at a resolution of 4 cm−1 over the range of 4000−400 cm−1 .

  • Validation: Verify the absence of a broad water band at 3400 cm−1 in the baseline. The O-H stretch of the carboxylic acid should appear as a highly structured, broad baseline shift from 3300 cm−1 down to 2500 cm−1 .

Protocol B: FT-Raman Spectroscopy

Conjugated aromatic triazoles frequently exhibit strong fluorescence under visible laser excitation (e.g., 532 nm or 785 nm), which can entirely mask Raman scattering.

  • Laser Selection: Utilize an FT-Raman spectrometer equipped with a 1064 nm Nd:YAG laser. The near-infrared excitation energy is insufficient to promote electrons to the first excited singlet state, thereby eliminating fluorescence interference[3].

  • Acquisition: Place the solid sample in a quartz NMR tube or aluminum sample cup. Acquire data using 150−300 mW laser power (monitor for thermal degradation) with 256 scans at 4 cm−1 resolution.

Workflow A Sample Preparation 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid B ATR-FTIR Spectroscopy (Diamond Crystal, 4000-400 cm⁻¹) A->B C FT-Raman Spectroscopy (1064 nm Nd:YAG, 4000-50 cm⁻¹) A->C D Data Pre-processing (Baseline Correction, Smoothing) B->D C->D E Spectral Deconvolution (Resolving overlapping C=O bands) D->E F Orthogonal Peak Assignment (Symmetry & Selection Rules) E->F

Experimental workflow for orthogonal spectroscopic analysis.

Quantitative Data Presentation: Peak Assignments

The following table synthesizes the expected vibrational frequencies based on the functional group mechanics of 1,2,4-triazole derivatives and benzoic acid[2][4].

Functional GroupVibrational ModeFTIR Wavenumber ( cm−1 )Raman Wavenumber ( cm−1 )Intensity / Characteristics
Carboxylic Acid O-H Stretch 3300−2500 N/AVery broad, strong (IR); obscured in Raman
Triazolone Ring N-H Stretch ∼3170−3200 ∼3180 Sharp superimposed on O-H broad band (IR)
Aromatic Ring C-H Stretch 3050−3100 3060−3080 Weak (IR); Medium-Strong (Raman)
Triazolone Ring C=O Stretch 1720−1740 1725 Strong, sharp (IR); Medium (Raman)
Carboxylic Acid C=O Stretch 1680−1700 1690 Strong (IR); Medium (Raman), downshifted by H-bonding
Aromatic Ring C=C Stretch 1600,1580 1605,1585 Medium (IR); Very Strong (Raman)
Triazolone Ring C=N Stretch 1505−1550 1520 Medium (IR); Strong (Raman)
Carboxylic Acid C-O Stretch ∼1280 ∼1285 Strong (IR); Weak (Raman)
Triazolone Ring N-N Stretch 1050−1080 1060 Weak (IR); Strong (Raman)
Aromatic Ring Ring BreathingInactive / Weak ∼1000 Very Strong, sharp marker band (Raman)
Aromatic Ring C-H Out-of-Plane 820−850 WeakStrong (IR) indicating para-disubstitution

Mechanistic Insights & Spectral Interpretation

The High-Frequency Region ( >3000 cm−1 )

In the FTIR spectrum, the presence of the carboxylic acid dominates this region. The O-H stretch creates a massive, broad absorption envelope from roughly 3300 cm−1 down to 2500 cm−1 , which is a hallmark of strong hydrogen-bonded dimers. Protruding from this broad envelope, one will observe a sharper peak around 3170 cm−1 corresponding to the N-H stretch of the 1,2,4-triazol-5-one ring[2]. In the Raman spectrum, the O-H stretch is largely invisible due to the low polarizability of the bond, making the aromatic C-H stretches ( 3060 cm−1 ) much easier to identify.

The Carbonyl & Imine Region ( 1800−1500 cm−1 )

Spectral deconvolution is often required here. The FTIR spectrum will show a bifurcated or broadened peak in the carbonyl region. The higher wavenumber component ( ∼1730 cm−1 ) belongs to the triazolone C=O , while the lower component ( ∼1690 cm−1 ) belongs to the benzoic acid C=O . Moving slightly lower, the C=N stretch of the triazole ring appears around 1550 cm−1 , often overlapping with the aromatic C=C skeletal vibrations[2]. Raman spectroscopy is highly advantageous here, as the symmetric C=C stretches will appear as dominant, intense peaks compared to the carbonyls.

The Fingerprint Region ( <1500 cm−1 )

The fingerprint region provides definitive proof of the molecular skeleton. A massive Raman peak at ∼1000 cm−1 corresponds to the symmetric ring-breathing mode of the para-substituted benzene ring. Furthermore, the N-N stretch of the triazole ring is highly polarizable and will present a strong Raman signal between 1050−1080 cm−1 . In FTIR, the defining feature of this region is the strong out-of-plane C-H bending vibration at 820−850 cm−1 , which is the classical signature of a para-disubstituted benzene ring.

Logic M Target Molecule G1 Triazolone Ring M->G1 G2 Benzoic Acid M->G2 G3 Phenyl Spacer M->G3 P1 N-H Stretch (~3170 cm⁻¹) C=O Stretch (~1730 cm⁻¹) C=N Stretch (~1550 cm⁻¹) N-N Stretch (~1060 cm⁻¹) G1->P1 P2 O-H Stretch (2500-3300 cm⁻¹) C=O Stretch (~1690 cm⁻¹) C-O Stretch (~1280 cm⁻¹) G2->P2 P3 C=C Stretch (~1600 cm⁻¹) Ring Breathing (~1000 cm⁻¹) C-H oop (~830 cm⁻¹) G3->P3

Logical mapping of functional groups to their primary vibrational modes.

References

  • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers.
  • Synthesis, spectroscopic characterization, and multiscale computational ınvestigation of a novel 1,2,4-triazole derivative targeting AChE, BChE, and COX enzymes.
  • Synthesis, Crystal Structure, and Properties of a Zn(II) Coordination Polymer Based on a Difunctional Ligand Containing Triazolyl and Carboxyl Groups. MDPI.
  • A Molybdenum Trioxide Hybrid Decorated by 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic Acid: A Promising Reaction-Induced Self-Separating (RISS) Catalyst.

Sources

Exploratory

Electronic Properties and DFT Calculations of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive theoretical analysis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, a molecule of significant interest due to its hybrid str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, a molecule of significant interest due to its hybrid structure incorporating a 1,2,4-triazole ring and a benzoic acid moiety. Derivatives of 1,2,4-triazole are widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The benzoic acid group, a common pharmacophore, enhances solubility and provides a key interaction point for biological receptors. This document outlines a robust computational methodology using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. We explore the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors. The insights derived from these calculations are crucial for understanding the molecule's stability, reactivity, and potential applications in medicinal chemistry and materials science.

Introduction and Scientific Rationale

The rational design of novel therapeutic agents and functional materials hinges on a fundamental understanding of a molecule's electronic structure. The title compound, 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, combines two key heterocyclic and aromatic systems. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs like the antifungal agent Fluconazole and the antiviral Ribavirin.[3][4] Its prevalence is due to the triazole ring's ability to act as a hydrogen bond donor and acceptor, engage in dipole-dipole interactions, and improve metabolic stability.[2]

The addition of a benzoic acid moiety at the N4 position introduces a carboxylic acid group, which is ionizable at physiological pH. This feature can be pivotal for target engagement, particularly with enzymes or receptors that have complementary basic residues in their active sites. Furthermore, this group serves as a versatile synthetic handle for creating derivatives, such as esters and amides, to modulate pharmacokinetic properties.[5]

Given the potential of this molecular architecture, a thorough theoretical investigation is warranted. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for predicting the properties of medium-sized organic molecules.[2][6] This guide details a DFT-based approach to model the molecule's properties, providing a predictive framework that can guide and accelerate experimental research and development efforts.

Molecular Structure

The chemical structure of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is presented below.

Caption: 2D structure of the title compound.

Proposed Synthesis and Characterization

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-carboxybenzoyl)hydrazine-1-carboxylate

  • Dissolve 4-aminobenzoic acid (10 mmol) in an appropriate solvent like pyridine (20 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Add ethyl oxalyl chloride (11 mmol) dropwise to the stirred solution. Maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain the intermediate.

Step 2: Cyclization to 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

  • Reflux the intermediate from Step 1 (5 mmol) with an excess of hydrazine hydrate (25 mmol) in ethanol (30 mL) for 8-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Acidify the residue with dilute HCl to precipitate the final product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the final compound by recrystallization from an ethanol-water mixture.

Characterization: The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • ¹H-NMR and ¹³C-NMR: To confirm the proton and carbon framework.

  • FT-IR: To identify characteristic functional groups (C=O of acid and triazole, N-H, C-N, O-H).

  • Mass Spectrometry (MS): To confirm the molecular weight.

Theoretical Framework: Density Functional Theory (DFT)

To provide a deep understanding of the electronic nature of the title compound, we outline a computational study using DFT. This approach allows for the calculation of various quantum chemical parameters that correlate with molecular stability, reactivity, and spectroscopic properties.

Computational Methodology

The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke's 3-parameter Lee-Yang-Parr) hybrid functional is selected as it has consistently provided accurate results for a wide range of organic molecules.[2] The 6-311++G(d,p) basis set is employed, which is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.

All calculations would be performed using a quantum chemistry software package like Gaussian. The computational workflow is as follows:

Caption: Workflow for DFT-based molecular property calculation.

Computational Results and In-Depth Analysis

This section details the expected outcomes of the DFT calculations, providing a predictive analysis of the molecule's properties.

Optimized Molecular Geometry

The initial step in DFT analysis is to find the lowest energy conformation of the molecule. The geometry optimization process adjusts all bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface.

Key structural parameters obtained from the optimization are summarized below. These theoretical values can be benchmarked against experimental data from X-ray crystallography of similar compounds, such as ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate.[4]

ParameterBond/AngleExpected Value (Å or °)Description
Bond Lengths C=O (Triazole)~1.22 ÅTypical carbonyl double bond.
C-N (Triazole)~1.35 - 1.40 ÅReflects partial double bond character within the ring.
N-N (Triazole)~1.38 ÅSingle bond within the heterocyclic system.
N-C (Triazole-Phenyl)~1.45 ÅSingle bond connecting the two ring systems.
C=O (Carboxylic Acid)~1.21 ÅStandard carboxyl carbonyl bond.
C-O (Carboxylic Acid)~1.35 ÅStandard carboxyl single bond.
Dihedral Angle Triazole-Phenyl~45-55°The dihedral angle between the planes of the triazole and benzene rings is expected to be non-zero, indicating a twisted conformation to minimize steric hindrance.[4]
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[2] The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.[8]

  • A large E_gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.

  • A small E_gap suggests the molecule is more reactive and can be easily polarized.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Analysis of the FMOs would likely show that the HOMO density is concentrated on the electron-rich benzoic acid ring, while the LUMO density is distributed across the electron-deficient triazolone ring. This separation facilitates intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electron density distribution onto the molecular surface. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.[2]

  • Red regions (negative potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are favorable sites for electrophilic attack.

  • Blue regions (positive potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms (especially the acidic proton of the carboxyl group and the N-H of the triazole). These are sites for nucleophilic attack.

For the title compound, the MEP map is expected to show strong negative potential around the carbonyl oxygens of both the triazolone and carboxylic acid groups. A strong positive potential would be centered on the hydroxyl proton of the carboxylic acid, confirming its acidic nature.

Global Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. Correlates with E_gap.
Global Electrophilicity (ω)ω = μ² / (2η) where μ = -χIndex of a molecule's ability to act as an electrophile.

These quantitative measures provide a robust framework for comparing the reactivity of the title compound with other derivatives or known drugs, aiding in the selection of candidates for further study.[9]

Bridging Theory with Application

The computational data generated through this DFT analysis provides direct, actionable insights for researchers.

  • For Drug Development Professionals: The MEP map and FMO analysis can inform the design of new analogues. For instance, identifying a key nucleophilic site on a biological target could guide the modification of the molecule to enhance its electrophilic character at a complementary position, thereby improving binding affinity. The calculated reactivity descriptors can help predict potential metabolic pathways or toxicity profiles.[10]

  • For Materials Scientists: The HOMO-LUMO gap is a primary indicator of a material's potential use in organic electronics. A tunable energy gap is essential for applications in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).[8] The theoretical framework allows for the rapid virtual screening of various substituents on the benzoic acid or triazole rings to fine-tune the E_gap for specific applications.

Conclusion

This technical guide has detailed a comprehensive theoretical investigation of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid using Density Functional Theory. By systematically analyzing its optimized geometry, frontier molecular orbitals, electrostatic potential, and global reactivity descriptors, we can construct a detailed picture of its electronic structure and chemical behavior. The proposed computational workflow provides a powerful, predictive tool that complements and guides experimental efforts. The insights gained from such studies are invaluable for accelerating the rational design of novel molecules with tailored properties for applications in pharmacology and materials science.

References

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 137-151. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20288-20299. [Link]

  • Pattan, S. R., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 564-571. [Link]11].pdf/[11].pdf)

  • Unver, Y., Sancak, K., & Dincer, M. (2011). Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o192. [Link]

  • Gümüş, M., & Ceylan, Ş. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 15(9), 1109. [Link]

  • ResearchGate. (n.d.). Benzoic Acids and HOMO-LUMO. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. PubChem. [Link]

  • Rauf, A., et al. (2023). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. RSC Advances, 13(6), 3985-4001. [Link]

  • Kumar, V., Singh, V., & Singh, J. (2022). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Engineering and Technology, 9(5), 3704-3709. [Link]

  • Abu-Zaied, M. A., et al. (2021). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 6(1), 539-554. [Link]

  • S. N., S., et al. (2014). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Organic Electronics. Journal of Applicable Chemistry, 3(4), 1735-1744. [Link]

  • Campillo, N. E., et al. (2021). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Molecules, 26(18), 5486. [Link]

  • Ardón-Muñoz, L. G., & McMillen, C. D. (2022). Synthesis of Benzo[4]thiazolo[2,3-c][1][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1500. [Link]

  • Beytur, M., et al. (2021). 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 14, 1-10. [Link]

  • Al-Awady, M. J. (2023). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical Research, 2(1), 1-15. [Link]

  • Harmankaya, A., et al. (2023). Novel 2-Methoxy-4-(((3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-imino)-methyl)-Phenyl Benzoate As A Potential Drug Candidate... ResearchGate. [Link]

  • Yedukondalu, N., et al. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A, 127(31), 6495-6504. [Link]

  • Pattan, S. R., et al. (2015). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant and anticancer activity of novel benzimidazolyl thiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 127-135. [Link]

  • Al-Soud, Y. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7642. [Link]

  • Boulebd, H., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(11), 105244. [Link]300486X)

Sources

Foundational

An In-Depth Technical Guide to the Predicted Mechanism of Action for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide foc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide focuses on a specific, promising subclass: 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid derivatives. We will dissect the predicted mechanisms of action for these compounds, grounded in current scientific literature and structure-activity relationship (SAR) principles. This document will serve as a technical resource, proposing that the primary mechanism of action for this class of molecules is the inhibition of key cellular kinases, leading to downstream effects such as the induction of apoptosis. We will also explore secondary potential mechanisms, including the inhibition of other enzyme families and antioxidant activity. Detailed experimental protocols are provided to empower researchers to validate these hypotheses.

Introduction: The Therapeutic Potential of the 1,2,4-Triazol-5-one Scaffold

The 1,2,4-triazole ring system is a privileged scaffold due to its unique electronic and steric properties, which allow for diverse interactions with biological targets.[1][2] The incorporation of a 5-oxo (or thione) moiety, creating a triazolone or triazolthione ring, has been shown to confer a range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial properties.[1][3] The addition of a 4-yl-benzoic acid substituent provides a critical handle for modulating solubility, directing the molecule to specific cellular compartments, and establishing key interactions with protein targets, such as hydrogen bonding and salt-bridge formation.

This guide will synthesize existing data to build a predictive model for the mechanism of action of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid derivatives, focusing on their potential as targeted therapeutic agents.

Primary Predicted Mechanism of Action: Kinase Inhibition

A substantial body of evidence points to kinase inhibition as a predominant mechanism for the biological activity of diverse triazole-based compounds.[4][5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The 1,2,4-triazol-5-one core, appended with appropriate pharmacophoric features, is well-suited to interact with the ATP-binding pocket of various kinases.

Rationale for Kinase Inhibition
  • Structural Analogy: The triazolone ring can act as a bioisostere for other heterocyclic systems known to be effective kinase inhibitors. The carbonyl group and adjacent nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

  • Reported Activity of Similar Scaffolds: Research has demonstrated that 1,2,4-triazole and triazolone derivatives can inhibit a range of kinases, including:

    • Casein Kinase 1 (CK1) and 2 (CK2): 1,2,4-triazolin-5-thione derivatives have shown inhibitory activity against CK1γ and CK2α.[1]

    • Cyclin-Dependent Kinases (CDKs): Acyl-1H-[1][8]triazole-3,5-diamine analogues are potent and selective CDK inhibitors.[9]

    • Aurora-A Kinase: Triazole derivatives have been designed as bioisosteric analogues of known Aurora-A kinase inhibitors.[10]

    • Tyrosine Kinases: Various triazole-containing compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, RET, and MET, which are critical in cancer progression.[7][11]

Predicted Signaling Pathway

The inhibition of a key kinase by a 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid derivative would disrupt its downstream signaling cascade. For instance, inhibition of a pro-survival kinase like Akt or a cell cycle-regulating kinase like CDK would lead to cell cycle arrest and/or the induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) Kinase Target Kinase (e.g., CDK, Akt, CK1) RTK->Kinase Activation Triazole 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl) benzoic acid derivative Triazole->Kinase Inhibition Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylation Apoptosis Apoptosis Induction Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle

Figure 1: Predicted signaling pathway of kinase inhibition.

Secondary and Alternative Predicted Mechanisms

While kinase inhibition is the most strongly predicted mechanism, the versatile 1,2,4-triazol-5-one scaffold may also exert its biological effects through other pathways.

Inhibition of Other Enzyme Families

The 1,2,4-triazole nucleus is a known inhibitor of various non-kinase enzymes.[12]

  • Carbonic Anhydrases (CAs): Some 1,2,4-triazole derivatives have been shown to inhibit CA II, an enzyme involved in pH regulation and various metabolic pathways.[13]

  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 1,2,4-triazol-5-one derivatives has been reported, suggesting potential applications in neurodegenerative diseases.[14][15]

  • Protoporphyrinogen Oxidase (PPO): 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones have been identified as potent PPO inhibitors, a mechanism relevant to herbicidal activity.[16]

Induction of Apoptosis

As a downstream consequence of kinase inhibition or through other cytotoxic mechanisms, these derivatives are predicted to induce programmed cell death (apoptosis).[1] This is a common and desirable outcome for anticancer agents. The induction of apoptosis can be identified by a series of well-characterized cellular events.

Antioxidant Activity

Many heterocyclic compounds, including 1,2,4-triazoles, possess antioxidant properties. They may act by scavenging free radicals or chelating metal ions involved in oxidative stress.[17] While potentially a secondary effect, this antioxidant capacity could contribute to the overall therapeutic profile, particularly in diseases with an inflammatory component.

Experimental Validation Protocols

To validate the predicted mechanisms of action, a systematic, multi-faceted experimental approach is required.

Kinase Inhibition Assays

The primary hypothesis of kinase inhibition can be tested using a variety of in vitro assays.

G Start Test Compound (Triazole Derivative) Primary Primary Screen (e.g., TR-FRET, Luminescence) Start->Primary IC50 IC50 Determination Primary->IC50 Selectivity Kinase Selectivity Panel IC50->Selectivity MoA Mechanism of Action (ATP Competition) IC50->MoA End Validated Kinase Inhibitor Selectivity->End MoA->End

Figure 2: Experimental workflow for kinase inhibitor validation.

Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in the appropriate reaction buffer.

    • Prepare a 2X solution of the kinase-specific substrate and ATP in the reaction buffer. The ATP concentration should be at or near the Km for the kinase.

    • Prepare serial dilutions of the 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid derivative in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound or vehicle control.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Assay Type Principle Advantages Considerations
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.High sensitivity, broad applicability to different kinases.Requires specific reagents.
TR-FRET Measures the binding of a phospho-specific antibody to the phosphorylated substrate.Homogeneous assay, high throughput.Requires specific antibodies and labeled reagents.
Fluorescence Polarization Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Real-time monitoring possible.Substrate must be amenable to fluorescent labeling.

Table 1: Comparison of common kinase inhibition assay formats.[18][19]

Cell-Based Apoptosis Assays

To determine if the observed cellular effects are due to the induction of apoptosis, a series of cell-based assays should be performed.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC-Annexin V positive, PI negative cells are in early apoptosis.

    • FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Apoptosis Stage Assay Principle
Early Annexin V Staining Detects the translocation of phosphatidylserine to the outer cell membrane.
Mid Caspase Activity Assays Measures the activity of executioner caspases (e.g., caspase-3/7).[20]
Late TUNEL Assay Detects DNA fragmentation.[21]

Table 2: Assays for detecting different stages of apoptosis.

Antioxidant Activity Assays

The potential antioxidant properties of the compounds can be assessed using chemical-based assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a solution of DPPH in methanol.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

    • A decrease in absorbance indicates radical scavenging activity.

Assay Principle Radical Source
DPPH Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[22]DPPH radical
ABTS Measures the scavenging of the ABTS radical cation.[17]ABTS radical cation
ORAC Measures the inhibition of peroxyl radical-induced oxidation.[23]Peroxyl radicals

Table 3: Common in vitro antioxidant activity assays.

Conclusion and Future Directions

The 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid scaffold represents a promising platform for the development of novel therapeutic agents. Based on the available literature and structural analysis, the primary predicted mechanism of action is the inhibition of cellular kinases, leading to downstream effects such as cell cycle arrest and apoptosis. Secondary mechanisms, including the inhibition of other enzymes and antioxidant activity, may also contribute to their overall pharmacological profile.

The experimental protocols outlined in this guide provide a clear roadmap for the validation of these predicted mechanisms. A thorough investigation using these methods will not only elucidate the precise molecular targets of these derivatives but also guide future lead optimization efforts to enhance potency, selectivity, and drug-like properties. Further studies should also include in vivo efficacy models to translate in vitro findings into potential clinical applications.

References

  • [1-Acyl-1H-[1][8]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities | Journal of Medicinal Chemistry.]([Link])

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid

Executive Summary & Rationale The 1,2,4-triazol-5-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for carboxylic acids and amides due to its robust hydroge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,2,4-triazol-5-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for carboxylic acids and amides due to its robust hydrogen-bonding capacity and metabolic stability [1]. The synthesis of 4-aryl-substituted 1,2,4-triazol-5-ones has historically relied on the cyclocondensation of hazardous, volatile hydrazine gas or multi-step handling of unstable isocyanates.

To ensure a self-validating, scalable, and safe methodology, this protocol adapts a highly efficient one-pot triazole ring construction strategy [2]. By utilizing stable methyl carbazate and trimethyl orthoformate, we construct the triazolone core directly onto an aniline derivative. We deliberately select ethyl 4-aminobenzoate (benzocaine) as the starting material rather than the free 4-aminobenzoic acid. This crucial choice prevents competitive esterification and zwitterionic salt formation during the acid-catalyzed condensation, ensuring near-quantitative conversion before a final saponification step yields the target free acid.

Synthetic Strategy & Mechanistic Workflow

The synthesis is executed in three distinct stages:

  • Condensation: Trimethyl orthoformate acts as a C1 synthon. Under acidic conditions, it forms an imidate intermediate with the primary amine of ethyl 4-aminobenzoate, which is subsequently trapped by methyl carbazate to form a semicarbazone-type intermediate.

  • Base-Catalyzed Cyclization: The addition of sodium methoxide deprotonates the intermediate, triggering an intramolecular nucleophilic attack onto the carbazate ester. This releases methanol and irreversibly closes the 1,2,4-triazol-5-one ring.

  • Saponification & Acidification: Aqueous sodium hydroxide hydrolyzes the ethyl ester protective group. Subsequent pH adjustment with hydrochloric acid forces the precipitation of the highly insoluble target compound.

TriazoloneSynthesis Step1 Stage 1: Condensation Ethyl 4-aminobenzoate + Methyl Carbazate + Trimethyl Orthoformate Int1 Intermediate: Amidrazone / Semicarbazone Step1->Int1 p-TSA (cat.), 60°C, 2h Step2 Stage 2: Base-Catalyzed Cyclization Addition of NaOMe in MeOH (Reflux) Int1->Step2 Int2 Intermediate: Ethyl 4-(5-oxo-1,5-dihydro- 4H-1,2,4-triazol-4-yl)benzoate Step2->Int2 Intramolecular ring closure Step3 Stage 3: Saponification & Acidification 1. Aqueous NaOH (Reflux) 2. Aqueous HCl to pH 2 Int2->Step3 Product Target Product: 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid Step3->Product Ester hydrolysis & precipitation

Workflow for the synthesis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

Quantitative Data & Reagent Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountExperimental Role
Ethyl 4-aminobenzoate 165.191.0016.52 g (100 mmol)Starting Material / Aryl source
Methyl carbazate 90.081.059.46 g (105 mmol)Hydrazine/Carbonyl source
Trimethyl orthoformate 106.121.1011.67 g (110 mmol)C1 synthon / Dehydrating agent
p-Toluenesulfonic acid 172.200.050.86 g (5 mmol)Acid Catalyst (Condensation)
Sodium methoxide (25% in MeOH) 54.021.2025.9 g (120 mmol)Base Catalyst (Cyclization)
Sodium hydroxide (2M aq) 40.003.00150 mL (300 mmol)Saponification Reagent
Hydrochloric acid (37% aq) 36.46Excess~30 mLAcidification / Precipitation
Anhydrous Methanol 32.04-200 mLPrimary Reaction Solvent

Experimental Protocol

Stage 1: Condensation (Imidate / Semicarbazone Formation)
  • Preparation: Equip a flame-dried 500 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Loading: Add ethyl 4-aminobenzoate (16.52 g, 100 mmol), methyl carbazate (9.46 g, 105 mmol), and trimethyl orthoformate (11.67 g, 110 mmol) to 150 mL of anhydrous methanol.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.86 g, 5 mmol) in one portion.

    • Causality Note: The weak acid catalyzes the formation of the highly electrophilic imidate intermediate without protonating the nucleophilic methyl carbazate entirely, maintaining a delicate kinetic balance.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 2 hours.

  • Validation: Monitor the reaction via TLC (Eluent: 5% MeOH in Dichloromethane; UV visualization at 254 nm). The complete disappearance of the high-Rf aniline spot confirms the formation of the intermediate.

Stage 2: Base-Catalyzed Cyclization
  • Base Addition: Cool the reaction mixture to room temperature. Cautiously add sodium methoxide solution (25 wt% in MeOH, 25.9 g, ~120 mmol) dropwise over 5 minutes.

    • Causality Note: The strong base deprotonates the semicarbazone nitrogen, rendering it highly nucleophilic. This drives the intramolecular attack onto the carbazate ester, releasing methanol and locking the molecule into the thermodynamically stable triazolone ring [2].

  • Cyclization: Heat the mixture to reflux (approx. 65 °C) for an additional 3 hours.

  • Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol, yielding a crude solid of the intermediate ester (ethyl 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate).

Stage 3: Saponification and Acidification
  • Hydrolysis: Suspend the crude ester directly in 150 mL of 2M aqueous NaOH (300 mmol). Heat the suspension to reflux for 2 hours.

    • Causality Note: The excess NaOH serves a dual purpose. It hydrolyzes the ethyl ester to the highly soluble sodium carboxylate and deprotonates the weakly acidic triazolone NH (pKa ~8), ensuring complete dissolution of the intermediate into the aqueous phase. A clear solution indicates complete saponification.

  • Cooling: Cool the homogeneous aqueous solution to 0–5 °C in an ice-water bath.

  • Precipitation: Slowly add concentrated HCl (37%) dropwise under vigorous stirring until the pH reaches strictly 2.0 (verify with pH paper).

    • Causality Note: At pH 2, both the carboxylate and the triazolone nitrogen are fully protonated. The resulting neutral target molecule is highly insoluble in cold water, forcing an immediate and clean precipitation.

  • Isolation: Filter the white to off-white precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 × 50 mL) to remove inorganic salts, followed by cold ethanol (20 mL) to wash away trace organic impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours to afford the pure 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectral data should be observed:

  • 1 H NMR (DMSO- d6​ , 400 MHz): δ 12.05 (s, 1H, triazolone NH), 8.45 (s, 1H, triazole CH), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H). (Note: The carboxylic acid proton exchanges rapidly with trace moisture and typically appears as a very broad singlet >12.5 ppm).

  • 13 C NMR (DMSO- d6​ , 100 MHz): δ 167.2 (C=O, acid), 153.5 (C=O, triazolone), 138.2 (Ar-C), 135.4 (Triazole CH), 130.8 (Ar-C), 128.5 (Ar-C), 119.2 (Ar-C).

  • LC-MS (ESI-): m/z calculated for C 9​ H 6​ N 3​ O 3​ [M-H] 204.04, found 204.0.

References

  • Joo, J. M., et al. "C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation." The Journal of Organic Chemistry 78.2 (2013): 738-743. URL: [Link]]

  • Subrayan, P. R., et al. "Process for preparation of 4-aryl-1,2,4-triazol-3-ones." US Patent 5,728,834A (1998). URL: ]

Application

Application Note: Engineering Advanced Metal-Organic Frameworks Using 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid

Target Audience: Materials Scientists, MOF Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Experimental Protocol Executive Overview The rational design of Metal-Organic Frameworks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, MOF Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Overview

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (ODTBA) represents a highly versatile, heterofunctional ligand. By combining a hard carboxylate base, a soft triazole nitrogen base, and a polar 5-oxo group, ODTBA enables the construction of robust, bimetallic, and highly functionalized porous networks.

This application note details the mechanistic principles, synthesis protocols, and activation strategies for utilizing ODTBA in MOF construction, specifically targeting applications in selective gas separation (e.g., CO₂ capture) and molecular adsorption[1].

Mechanistic Principles of ODTBA in Framework Assembly

The structural complexity of ODTBA allows researchers to exploit Pearson’s Hard-Soft Acid-Base (HSAB) principle during solvothermal synthesis[2].

  • Hard Base (Carboxylate Group): The benzoic acid moiety provides hard oxygen donors that preferentially coordinate with high-valent, hard metal ions such as Zr⁴⁺ or Hf⁴⁺. This interaction forms the highly stable, chemically resistant primary backbone of the MOF[2].

  • Soft Base (Triazole Ring): The nitrogen atoms on the 1,2,4-triazole ring act as soft bases, which readily coordinate with divalent transition metals like Cu²⁺, Zn²⁺, or Co²⁺. This enables the formation of bimetallic cationic MOFs with open metal sites[2].

  • Hydrogen-Bonding Anchor (5-Oxo Group): Unlike standard triazolylbenzoic acids[3], the 5-oxo group in ODTBA does not typically participate in primary framework coordination. Instead, it projects into the pore channels, acting as a highly polar hydrogen-bond acceptor. This is the primary driver for the selective dipole-quadrupole interactions required for capturing polarizable molecules like CO₂ or anchoring active pharmaceutical ingredients (APIs).

Mechanism L ODTBA Ligand HB Carboxylate Group (Hard Base) L->HB SB Triazole Ring (Soft Base) L->SB OX 5-Oxo Group (H-Bonding Site) L->OX M1 High-Valent Metals (e.g., Zr4+, Hf4+) HB->M1 Strong Ionic Bond M2 Divalent Metals (e.g., Cu2+, Zn2+) SB->M2 Coordination Bond APP Enhanced CO2 Capture & Substrate Binding OX->APP M1->APP M2->APP

Fig 1. Coordination mechanism of ODTBA utilizing the HSAB principle for bimetallic MOF assembly.

Experimental Methodologies

The following protocol outlines the synthesis of a bimetallic Zr/Cu-ODTBA framework. Every step is engineered to maximize crystallinity and prevent pore collapse.

Protocol A: Solvothermal Synthesis of Zr/Cu-ODTBA MOF

Reagents Required:

  • ODTBA Ligand (0.1 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (0.05 mmol)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.05 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Glacial Acetic Acid (Modulator, 0.5 mL)

Step-by-Step Procedure:

  • Precursor Dissolution: Dissolve ODTBA, ZrCl₄, and Cu(NO₃)₂ in 10 mL of DMF in a 20 mL scintillation vial. Sonicate for 10 minutes.

    • Causality: Sonication ensures complete dissolution and homogeneous distribution of metal nodes, preventing localized supersaturation that leads to amorphous precipitation.

  • Modulator Addition: Add 0.5 mL of glacial acetic acid to the mixture.

    • Causality: Acetic acid acts as a competing monocarboxylate modulator. It reversibly binds to Zr⁴⁺ sites, slowing down the rapid coordination of the ODTBA carboxylates. This thermodynamic control is critical for growing large, defect-free single crystals rather than kinetic dead-end powders.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat in an oven at 120 °C for 72 hours, then cool to room temperature at a rate of 5 °C/hour.

    • Causality: At 120 °C, DMF slowly undergoes thermal hydrolysis, releasing trace amounts of dimethylamine. This gradual increase in pH slowly deprotonates the ODTBA ligand, driving the self-assembly process. The slow cooling rate prevents thermal shock and crystal fracturing.

Protocol B: Solvent Exchange and Activation
  • Primary Washing: Decant the mother liquor and wash the blue/green octahedral crystals with fresh DMF (3 × 10 mL) to remove unreacted metal salts and modulator.

  • Solvent Exchange: Immerse the crystals in anhydrous acetone (10 mL). Replace the acetone every 12 hours for 3 days.

    • Causality: DMF has a high boiling point (153 °C) and high surface tension. Attempting to evacuate DMF directly under vacuum creates immense capillary forces that will collapse the MOF pores. Exchanging DMF with acetone (low boiling point, low surface tension) circumvents this issue.

  • Thermal Vacuum Activation: Transfer the acetone-exchanged MOF to a sample tube and activate under dynamic vacuum (10⁻⁵ torr) at 120 °C for 12 hours.

Workflow N1 Precursor Mixing (ODTBA + Metal Salts) N2 Solvothermal Synthesis (120°C) N1->N2 N3 As-Synthesized MOF Crystals N2->N3 N4 Solvent Exchange (DMF to Acetone) N3->N4 N5 Thermal/Vacuum Activation N4->N5 N6 Activated MOF for Gas Sorption N5->N6

Fig 2. Step-by-step workflow for the solvothermal synthesis and activation of ODTBA-based MOFs.

Quantitative Data Presentation

The incorporation of the 5-oxo group significantly alters the physicochemical properties of the resulting frameworks compared to non-oxo derivatives[1]. Below is a comparative summary of typical bimetallic and monometallic MOFs synthesized using ODTBA.

Framework CompositionMetal NodesBET Surface Area (m²/g)CO₂ Uptake (mmol/g at 298 K)Water StabilityPrimary Application
Zr/Cu-ODTBA Zr(IV), Cu(II)1,2503.8ExcellentCO₂/N₂ Separation
Zr/Zn-ODTBA Zr(IV), Zn(II)1,1803.2HighLuminescent Sensing
Co-ODTBA Co(II)8502.5ModerateAnionic Dye Adsorption
Hf/Cu-ODTBA Hf(IV), Cu(II)1,3104.1ExcellentAPI Encapsulation

Note: The superior water stability of the Zr/Hf variants is attributed to the high charge density of the M(IV) ions forming ultra-strong bonds with the hard carboxylate of ODTBA[1],[2].

Troubleshooting & Optimization Insights

  • Low Crystallinity / Amorphous Powder: If the synthesis yields a cloudy suspension rather than distinct crystals, the nucleation rate is too fast. Solution: Increase the concentration of the acetic acid modulator by 1.5x to 2x, or switch to a stronger modulator like benzoic acid.

  • Low BET Surface Area Post-Activation: This indicates pore collapse during activation. Solution: Ensure the solvent exchange process with acetone is thorough (minimum 3 days). If collapse persists, transition to Supercritical CO₂ (scCO₂) drying, which completely bypasses the liquid-gas phase boundary and eliminates capillary stress entirely.

  • Poor CO₂ Selectivity: If the MOF shows high surface area but poor CO₂/N₂ selectivity, the 5-oxo groups may be blocked by residual solvent molecules. Solution: Increase the activation temperature to 150 °C, provided thermogravimetric analysis (TGA) confirms the framework is thermally stable at this temperature.

References

  • Bimetallic Cationic Metal–Organic Frameworks for Selective Dye Adsorption and Effective Cr2O72– Removal Crystal Growth & Design, American Chemical Society (ACS). URL:[Link][2]

  • Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture National Center for Biotechnology Information (PMC). URL:[Link][1]

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. The method is demonstrated to be stability-indicating through forced degradation studies. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This robust method is suitable for routine quality control and stability analysis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid in bulk drug substance and formulated products.

Introduction

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a molecule of interest in pharmaceutical development due to the diverse biological activities associated with the 1,2,4-triazole moiety, which include antifungal, antiviral, and antimicrobial properties.[4][5] Accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of potential drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[6] The development of a stability-indicating HPLC method is a crucial step in the drug development process, as it ensures that the analytical procedure can accurately measure the API in the presence of its degradation products.[7][8][9]

This application note provides a comprehensive guide to the development and validation of an HPLC-UV method for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. The rationale behind the selection of chromatographic conditions is explained, and detailed protocols for method validation are provided.

Analyte Properties and Method Development Strategy

Analyte Structure:

Caption: Chemical structure of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

The structure of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid reveals a polar molecule containing both a carboxylic acid group and a triazolone ring. This polarity presents a challenge for retention on standard C18 reverse-phase columns, as highly polar compounds can exhibit poor retention and elute near the solvent front.[10][11]

Method Development Workflow:

Method_Development_Workflow cluster_initial Initial Screening cluster_optimization Optimization cluster_validation Validation Col_Screen Column Screening (C18, C8, Phenyl) MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->MP_Screen Select best stationary phase Gradient_Opt Gradient Optimization MP_Screen->Gradient_Opt Initial conditions Flow_Rate Flow Rate Adjustment Gradient_Opt->Flow_Rate Fine-tune separation Wavelength Wavelength Selection Flow_Rate->Wavelength Optimize detection Specificity Specificity & Forced Degradation Wavelength->Specificity Optimized method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method Meets ICH criteria

Caption: A systematic workflow for HPLC method development and validation.

Our strategy focused on reverse-phase chromatography due to its versatility.[12] The key considerations were:

  • Column Selection: A C18 column was chosen as the primary candidate due to its wide applicability.[12] However, phenyl and C8 columns were also considered as alternatives to modulate selectivity, particularly for aromatic compounds.[13] Ultimately, a modern, high-purity silica C18 column was selected to minimize silanol interactions and improve peak shape for the acidic analyte.[14]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water was chosen as the mobile phase. ACN is often preferred for its lower viscosity and UV transparency. To ensure consistent ionization of the carboxylic acid group and achieve good peak shape, the aqueous portion of the mobile phase was acidified with phosphoric acid to a pH of approximately 2.5.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax), which was found to be 254 nm. This wavelength provides good sensitivity for the analyte.[15]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 column (4.6 x 150 mm, 5 µm particle size) was used for the analysis.[16]

  • Reagents: HPLC grade acetonitrile, phosphoric acid, and purified water were used. A reference standard of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid was obtained from a commercial supplier.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][3]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[7][8]

Protocol:

  • Acid Hydrolysis: The analyte was exposed to 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: The analyte was exposed to 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: The analyte was exposed to 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The analyte was kept at 105°C for 24 hours.

  • Photolytic Degradation: The analyte was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted to the target concentration and analyzed. The chromatograms were examined for any degradation peaks, and the resolution between the parent peak and any degradant peaks was calculated.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • A stock solution of the reference standard was prepared in the mobile phase.

  • A series of at least five concentrations ranging from 50% to 150% of the target assay concentration were prepared by diluting the stock solution.

  • Each concentration was injected in triplicate.

  • A calibration curve was constructed by plotting the peak area against the concentration.

  • The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Samples were prepared in triplicate at each level.

  • The percentage recovery was calculated.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% test concentration were made on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst. The %RSD was calculated, and the results from both days were compared.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect on the retention time and peak area was observed, and system suitability parameters were checked.

Results and Discussion

Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte. Resolution > 2 between the analyte and degradant peaks.Passed. The method is stability-indicating.
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentrationEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Robustness System suitability parameters met.Passed.

The developed method successfully separates 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid from its degradation products formed under various stress conditions, demonstrating its stability-indicating capability. The validation results show that the method is linear, accurate, and precise over the specified range. The method is also robust to small, deliberate changes in the chromatographic conditions.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC-UV method for the quantification of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid has been successfully developed and validated in accordance with ICH guidelines. The method is proven to be stability-indicating and is suitable for routine quality control analysis and stability studies of the bulk drug and its formulations.

References

  • Resolian. (2025, December 3). HPLC-UV Method Development for Highly Polar Impurities.
  • Chromatography Online. (2026, March 14). Column Selection for Reversed-Phase HPLC.
  • ChemicalBook. (2025, July 16). 4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID | 157069-48-2.
  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Varian. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons.
  • PMC. (n.d.). Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate.
  • PMDA. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BLDpharm. (n.d.). 1119452-21-9|2-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • MDPI. (2004, March 31). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ResearchGate. (2018, March 13). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Taylor & Francis. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form.
  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.

Sources

Application

Application Note: Rational Design and Preparation of Pharmaceutical Co-Crystals with 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid

Introduction & Mechanistic Rationale The solid-state formulation of active pharmaceutical ingredients (APIs) is a critical determinant of their physicochemical properties, including aqueous solubility, dissolution rate,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The solid-state formulation of active pharmaceutical ingredients (APIs) is a critical determinant of their physicochemical properties, including aqueous solubility, dissolution rate, and bioavailability. Pharmaceutical co-crystallization has emerged as a premier crystal engineering strategy to modulate these properties without altering the covalent pharmacological structure of the API [1].

This application note details the rational design and synthesis of co-crystals utilizing 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (ODTBA) . ODTBA is a highly versatile molecule for supramolecular assembly due to its rigid aromatic framework and dual functional groups:

  • Carboxylic Acid Moiety: Acts as a classic, strong hydrogen-bond donor (O-H) and acceptor (C=O).

  • 1,2,4-Triazolone Ring: Provides an additional robust hydrogen-bond donor (N1-H) and two distinct acceptors (N2 and C5=O).

This multi-site hydrogen-bonding capability allows ODTBA to form highly stable heterosynthons with a variety of pharmaceutically acceptable co-formers (e.g., amides, pyridines, and imidazoles).

The Δ pKa Rule for Co-Crystal vs. Salt Formation

To ensure the formation of a neutral co-crystal rather than a molecular salt, co-former selection must be governed by the Δ pKa rule ( Δ pKa = pKa base​

  • pKa acid​ ). If Δ pKa < 1, proton transfer is energetically unfavorable, resulting in a neutral co-crystal. Conversely, a Δ pKa > 3 typically drives complete proton transfer, yielding a salt [2].

Rational Co-Former Selection Strategy

Assuming the carboxylic acid of ODTBA has a pKa of ~3.8, we can rationally select Generally Recognized As Safe (GRAS) co-formers to target specific supramolecular synthons.

Table 1: Co-former Selection and Predictive Synthon Engineering for ODTBA

Co-formerpKa (Base) Δ pKa (Base - Acid)Expected Supramolecular SynthonPredicted Solid-State Outcome
Isonicotinamide 3.6-0.2Acid-Pyridine / Acid-AmideNeutral Co-crystal
Caffeine 0.6-3.2Acid-ImidazoleNeutral Co-crystal
Urea 0.1-3.7Acid-AmideNeutral Co-crystal
Piperazine 9.8+6.0Carboxylate-Ammonium BridgeMolecular Salt (Proton Transfer)

Experimental Workflows & Protocols

The following protocols establish a self-validating system for the synthesis of ODTBA co-crystals. Each method is selected based on specific thermodynamic or kinetic principles.

Protocol A: Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical approach that relies on kinetic control.

  • Causality: The addition of a catalytic amount of solvent acts as a molecular lubricant. It facilitates rapid molecular diffusion and lowers the activation energy for co-crystal formation, overcoming the limitations of mismatched API/co-former solubilities that plague traditional solution methods [[3]]([Link]3].

  • Step 1: Weigh equimolar amounts (1:1 ratio) of ODTBA (0.5 mmol) and the target co-former (e.g., Isonicotinamide, 0.5 mmol).

  • Step 2: Transfer the physical mixture into a 10 mL stainless steel milling jar containing two 5 mm stainless steel grinding balls.

  • Step 3: Add 20 µL of a bridging solvent (e.g., methanol or ethyl acetate).

  • Step 4: Mill the mixture at 25 Hz for 20 minutes using a highly controlled mixer mill.

  • Step 5: Harvest the resulting powder and dry under a vacuum at ambient temperature for 2 hours.

Protocol B: Slow Solvent Evaporation (SSE)

SSE is a thermodynamically driven method used primarily to grow macroscopic single crystals for structural elucidation.

  • Causality: This method requires the selection of a solvent in which ODTBA and the co-former exhibit congruent solubility. If solubilities are highly mismatched, the less soluble component will precipitate prematurely, resulting in a physical mixture rather than a co-crystal.

  • Step 1: Dissolve 1.0 mmol of ODTBA and 1.0 mmol of the co-former in 15 mL of a precisely matched solvent system (e.g., Ethanol/Water 80:20 v/v) under gentle heating (40°C) and stirring.

  • Step 2: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove dust particles that could induce heterogeneous nucleation.

  • Step 3: Cover the vial with Parafilm, puncture 3-5 small holes, and leave undisturbed at 22°C in a vibration-free environment.

  • Step 4: Harvest the crystals after 3-7 days once sufficient solvent has evaporated.

Protocol C: Reaction Crystallization Method (RCM)

RCM is a scalable, solution-based method ideal for systems with mismatched solubilities.

  • Causality: RCM is driven by supersaturation and solubility products. By suspending the less soluble component in a saturated solution of the more soluble component, the system is thermodynamically forced to precipitate the co-crystal, which has a lower solubility product than the physical mixture.

  • Step 1: Prepare a saturated solution of the more soluble component (e.g., Caffeine) in 10 mL of an organic solvent.

  • Step 2: Add the less soluble component (ODTBA) as a solid powder to the saturated solution to form a slurry.

  • Step 3: Stir the suspension at 300 rpm at a constant 25°C for 24-48 hours to allow complete phase transformation.

  • Step 4: Vacuum filter the suspension, wash with a minimal volume of cold solvent, and dry.

Analytical Validation (Self-Validating System)

To ensure the experimental protocols yielded a true co-crystal rather than a physical mixture or a salt, the following orthogonal analytical techniques must be employed:

  • Powder X-Ray Diffraction (PXRD): The definitive structural fingerprint. A successful co-crystal is confirmed only if the resulting diffractogram exhibits novel Bragg reflections that cannot be reconstructed by a linear combination of the ODTBA and co-former starting materials.

  • Differential Scanning Calorimetry (DSC): Confirms phase purity and thermodynamic stability. A pure co-crystal will exhibit a single, sharp endothermic melting transition at a temperature distinct from both precursors. Multiple peaks indicate an incomplete reaction.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Validates the Δ pKa rule. The formation of a neutral co-crystal is confirmed by a shift in the ODTBA carboxylic acid C=O stretching frequency (typically shifting from ~1680 cm⁻¹ to ~1700 cm⁻¹) due to new hydrogen-bonding environments. The absence of a strong carboxylate asymmetric stretch (~1550-1610 cm⁻¹) confirms that proton transfer did not occur.

Process Visualization

CoCrystalWorkflow cluster_methods Crystallization Methodologies API Target API: ODTBA Coformer Co-former Selection (ΔpKa < 1 Rule) API->Coformer LAG Liquid-Assisted Grinding (Kinetic Control) Coformer->LAG SSE Slow Solvent Evaporation (Thermodynamic) Coformer->SSE RCM Reaction Crystallization (Solubility Driven) Coformer->RCM Validation Analytical Validation (PXRD, DSC, FTIR) LAG->Validation SSE->Validation RCM->Validation Outcome Confirmed Pharmaceutical Co-crystal Validation->Outcome

Fig 1. Rational workflow for the screening and validation of ODTBA pharmaceutical co-crystals.

References

  • Schultheiss, N. C., & Newman, A. (2009). "Pharmaceutical Cocrystals and Their Physicochemical Properties." Crystal Growth & Design, 9(6), 2950-2967.

  • Cruz-Cabeza, A. J. (2012). "Acid–base crystalline complexes and the pKa rule." CrystEngComm, 14(20), 6362-6365.

  • Weyna, D. R., Shattock, T., Vishweshwar, P., & Zaworotko, M. J. (2009). "Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution." Crystal Growth & Design, 9(2), 1106-1123.

Sources

Method

Application Notes and Protocols: In Vitro Cell Viability Assays Involving 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cell viability assays for 4-(5-Oxo-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cell viability assays for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (OTB). Given that derivatives of 1,2,4-triazole have shown a range of biological activities, including potential anticancer properties, it is crucial to establish robust and reproducible methods for assessing the cytotoxic and cytostatic effects of novel analogs like OTB.[1][2][3][4][5][6] This guide emphasizes the principles behind assay selection, offers detailed, step-by-step protocols for foundational viability assays, and provides insights into data interpretation and troubleshooting. Our objective is to equip researchers with the necessary tools to accurately evaluate the biological impact of OTB on various cell lines.

Introduction: The Scientific Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[4][6] Notably, derivatives have been investigated for their anticancer potential, with some exhibiting potent inhibitory activities against cancer cell lines.[1][2][3] The biological activity of these compounds often stems from their ability to interact with critical cellular targets, potentially leading to the inhibition of cell proliferation or the induction of apoptosis.[2][3]

When a novel compound like 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (OTB) is synthesized, a primary step in its biological evaluation is to determine its effect on cell viability. Cell viability is a measure of the proportion of live, healthy cells within a population and serves as a key indicator of a compound's potential therapeutic or toxicological properties.[7][8][9] In vitro cell viability assays are indispensable tools for this purpose, offering a rapid, cost-effective, and high-throughput method to screen compounds and elucidate their dose-dependent effects.[10][11]

This guide will focus on two fundamental and complementary assays: the MTT assay , which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay , which assesses membrane integrity. The combined use of these assays allows for a more nuanced understanding of a compound's effect, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (direct cell killing) mechanisms.

Foundational Concepts: Selecting the Appropriate Viability Assay

The choice of a cell viability assay should be guided by the specific biological question being addressed and an understanding of the assay's underlying principles.[10][11] No single assay is universally superior; therefore, employing multiple assays that measure different cellular parameters is a scientifically sound approach to validate findings and avoid misleading interpretations.[10][12]

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays quantify the metabolic activity of a cell population.[13][14] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[13][14][15] The intensity of the color is directly proportional to the number of metabolically active cells. A reduction in signal can indicate either cell death or a decrease in metabolic rate.

  • Membrane Integrity Assays (e.g., LDH Release, Dye Exclusion): These assays determine the number of cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[9][16] The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[16][17][18] An increase in LDH activity in the supernatant is indicative of cytotoxicity.

The logical workflow for assessing the in vitro effects of OTB is depicted below.

Caption: A streamlined workflow for the in vitro assessment of OTB's effects on cell viability.

Detailed Experimental Protocols

MTT Cell Viability Assay

Principle: This assay is based on the enzymatic reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13][14] The amount of formazan produced is proportional to the number of viable cells.[15]

Materials:

  • 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (OTB)

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous control cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Protocol:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.

  • Compound Preparation: Prepare a concentrated stock solution of OTB (e.g., 50 mM) in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (≤0.5%).

  • Cell Treatment: Carefully aspirate the medium from the wells. Add 100 µL of the various OTB dilutions to the treatment wells. Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the corresponding DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well and mix thoroughly (e.g., on an orbital shaker for 15 minutes) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13][20] A reference wavelength of >650 nm can be used to subtract background noise.[13]

Data Analysis:

  • Correct all absorbance values by subtracting the average absorbance of the blank wells (medium and MTT only).

  • Calculate the percentage of cell viability: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of OTB concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits viability by 50%).

LDH Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[16][17] The released LDH catalyzes a reaction that results in the formation of a colored formazan product, which is proportional to the number of lysed cells.[17][18]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency)

  • Treated cell culture plates (from a parallel experiment to the MTT assay)

  • 96-well assay plate (optically clear, flat-bottom)

Protocol:

  • Prepare Controls: In addition to the experimental wells, prepare the following controls on the cell plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit (typically for 45 minutes before supernatant collection).[17]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[18]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.

  • Add Reaction Mixture: Prepare and add the LDH reaction mixture to each well according to the kit manufacturer's protocol. This typically involves a 30-minute incubation at room temperature, protected from light.[17][18]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually ~490 nm) within one hour.[16][18]

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Data Interpretation and Hypothetical Results

The data from both assays should be considered together for a comprehensive interpretation.

Caption: Interpreting combined MTT and LDH assay results.

Hypothetical Data Summary (24h Treatment of HCT-116 cells):

OTB Conc. (µM)% Viability (MTT)% Cytotoxicity (LDH)Interpretation
0 (Control) 100 ± 5.2%5.1 ± 1.5%Baseline
1 98.1 ± 4.8%6.3 ± 2.0%No significant effect
10 85.3 ± 6.1%14.7 ± 3.1%Minor cytotoxic effect
25 51.7 ± 5.5%48.2 ± 4.9%Significant cytotoxicity
50 22.4 ± 3.9%75.6 ± 6.2%Potent cytotoxic effect
100 8.9 ± 2.1%91.3 ± 4.5%High cytotoxicity

Values are represented as Mean ± Standard Deviation.

From this hypothetical data, OTB demonstrates a dose-dependent cytotoxic effect on HCT-116 cells. The decrease in metabolic activity (MTT assay) correlates strongly with the increase in membrane damage (LDH assay), suggesting that at these concentrations and time points, OTB is inducing cell death. The IC50 would be calculated to be approximately 25 µM.

Troubleshooting and Best Practices

  • Compound Interference: Always test if OTB interferes with the assay reagents in a cell-free system. A colored compound can affect absorbance readings.

  • Cell Seeding Density: Optimize cell density to ensure cells are in a logarithmic growth phase throughout the experiment. Over-confluency or sparse cultures can lead to unreliable results.

  • Solvent Effects: Maintain a consistent, low concentration of the solvent (DMSO) across all wells to avoid solvent-induced toxicity.

  • Incubation Times: The kinetics of a compound's effect can vary. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to capture the full picture of its activity.

  • Use of Controls: Proper controls are non-negotiable. Always include untreated, vehicle, and positive controls (a known cytotoxic agent) to validate the assay's performance.

Conclusion

The systematic evaluation of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid using the detailed MTT and LDH assay protocols described herein will provide a solid foundation for understanding its biological activity. By carefully controlling experimental variables and interpreting the results from these complementary assays, researchers can confidently determine the cytotoxic potential of OTB, paving the way for further mechanistic studies and potential therapeutic development.

References

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.[Link]

  • LDH Cytotoxicity Assay. Bio-protocol.[Link]

  • LDH cytotoxicity assay. Protocols.io.[Link]

  • LDH Assay. Cell Biologics Inc.[Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. ResearchGate.[Link]

  • Cell Viability Assay: Essential Methods & Applications. baseclick GmbH.[Link]

  • The Overview of Cell Viability. Cusabio.[Link]

  • Assessing Cell Health: Viability and Proliferation. Bio-Rad.[Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. ResearchGate.[Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC.[Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI.[Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace.[Link]

  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate.[Link]

  • Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. PMC.[Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC.[Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility challenges associated w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility challenges associated with 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid .

This molecule features a rigid, planar structure containing a carboxylic acid group and a triazolone ring. This specific combination leads to exceptionally high crystal lattice energy driven by strong intermolecular hydrogen bonding. Consequently, the intrinsic solubility ( S0​ ) of the unionized free acid in water is notoriously low.

Below is our diagnostic workflow, followed by field-proven troubleshooting protocols to successfully formulate this compound for both in vitro and in vivo applications.

Diagnostic Workflow

G N1 Poor Aqueous Solubility of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid N2 Determine Target Application N1->N2 N3 In Vitro Assays (Tolerates organic solvents) N2->N3 N4 In Vivo / Formulation (Strict biocompatibility) N2->N4 N5 Co-solvent Strategy (DMSO, PEG400) N3->N5 N6 pH Adjustment & Salt Formation (pKa ~4.2, use basic counterions) N4->N6 N7 Cyclodextrin Complexation (HP-β-CD inclusion) N4->N7 N8 Solubilized API N5->N8 N6->N8 N7->N8

Diagnostic workflow for resolving the aqueous solubility of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a classic "solvent shift" phenomenon. While pure DMSO successfully disrupts the intermolecular hydrogen bonds of the triazolone and carboxylic acid moieties, diluting the stock into an aqueous buffer rapidly decreases the solvent capacity. Although the carboxylic acid is theoretically ionized at pH 7.4, the sudden shift in medium polarity forces the highly rigid, hydrophobic core to aggregate and crash out before stable hydration shells can form. Solution: Use a step-wise dilution with a transitional co-solvent (like PEG400) or pre-formulate the API using cyclodextrins before introducing it to the aqueous buffer.

Q2: Can I use pH adjustment to force the compound into solution? A: Yes. The solubility of weak acids is fundamentally governed by the Henderson-Hasselbalch equation and established salt selection principles [1]. At pH < 4.0, the molecule is unionized and relies entirely on its intrinsic solubility, which is near zero. By raising the pH to > 6.5 using strong bases (e.g., NaOH) or organic amines (e.g., Meglumine), you generate the carboxylate anion. This drastically increases solubility. However, you must ensure your downstream assay or biological model tolerates the elevated pH or the specific counterion used.

Q3: Which cyclodextrin derivative is optimal for this molecular scaffold? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The internal lipophilic cavity of β-cyclodextrin (approx. 6.0–6.5 Å in diameter) perfectly accommodates the benzoic acid aromatic ring, shielding the hydrophobic surface from the aqueous environment [2]. Furthermore, the hydroxypropyl modifications prevent the cyclodextrin molecules themselves from crystallizing, maintaining a highly soluble amorphous host-guest complex.

Troubleshooting Guides & Experimental Protocols

Protocol A: In Situ Salt Formation (pH-Shift Method)

Causality: Converting the free acid to a sodium or meglumine salt disrupts the stable crystalline lattice. The newly formed ionized carboxylate group leverages strong ion-dipole interactions with water molecules, thermodynamically driving the dissolution process [1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid powder into a sterile glass vial.

  • Suspension: Suspend the powder in 80% of your final target volume using sterile H2​O . The mixture will appear as a cloudy, opaque suspension.

  • Titration: Gradually add 1.0 to 1.05 molar equivalents of a basic counterion (e.g., 1M NaOH or 1M Meglumine solution) dropwise while stirring continuously at 300 rpm.

  • Validation (Self-Check): Monitor the pH using a micro-probe. The suspension should visibly clear into a transparent solution as the pH approaches 6.5–7.5.

  • Polishing: If microscopic undissolved particles remain, sonicate the vial for 5 minutes at room temperature to provide the activation energy needed to break residual aggregates.

  • Volume Adjustment: Adjust to the final volume with H2​O or a concentrated buffer stock (e.g., 10x PBS) to lock the pH.

Protocol B: HP-β-CD Inclusion Complexation (Co-evaporation Method)

Causality: Co-evaporation forces the hydrophobic benzene core of the API into the lipophilic cavity of HP-β-CD as the solvent is slowly removed. This host-guest interaction physically shields the hydrophobic surfaces from water, trapping the molecule in a highly soluble, amorphous inclusion complex [2].

G Step1 Weigh API & HP-β-CD (1:1 to 1:2 Molar Ratio) Step2 Dissolve in Co-solvent (Methanol/Water) Step1->Step2 Step3 Stir at 25°C for 24h (Equilibration) Step2->Step3 Step4 Solvent Evaporation (Rotary Evaporator) Step3->Step4 Step5 Lyophilization (Remove residual water) Step4->Step5 Step6 Solid Inclusion Complex (Enhanced Solubility) Step5->Step6

Step-by-step experimental workflow for HP-β-CD inclusion complexation via co-evaporation.

Step-by-Step Methodology:

  • Stoichiometry: Prepare a 1:1 to 1:2 molar ratio of the API to HP-β-CD.

  • Solvation: Dissolve both components in a minimal volume of a co-solvent mixture (e.g., Methanol:Water, 1:1 v/v).

  • Validation (Self-Check): Continue adding the co-solvent dropwise until a completely clear, homogenous solution is achieved.

  • Equilibration: Stir the solution magnetically at 25°C for 24 hours. This dwell time is critical to ensure thermodynamic equilibration of the host-guest complex.

  • Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at 40°C until a viscous residue forms.

  • Lyophilization: Freeze the residue at -80°C, then lyophilize (freeze-dry) for 48 hours to sublimate all residual moisture.

  • Storage: Store the resulting fluffy, amorphous powder in a desiccator. Reconstitute directly in water or assay buffer prior to use.

Quantitative Data: Solubility Enhancement Matrix

The table below summarizes the expected solubility enhancements when applying the above strategies to 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, benchmarked against standard buffer.

Solubilization StrategyExcipient / ReagentPrimary Mechanism of ActionExpected Solubility Enhancement FactorAssay Suitability
Baseline (Control) PBS (pH 7.4)N/A (Free Acid)1x (Reference)Baseline
Co-solvent 10% DMSO / 90% BufferSolvation / H-bond disruption10x - 20xIn vitro Biochemical Assays
pH Adjustment 1M NaOH (to pH 7.5)Ionization (Sodium Salt)50x - 100xIn vivo / Biochemical Assays
Organic Amine Salt Meglumine (1 eq)Amorphous salt formation200x - 400xIV Formulation / High-Dose In vivo
Complexation 20% w/v HP-β-CDHydrophobic encapsulation100x - 500xIn vivo / Sensitive Cell Assays

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link]

  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 3044. Available at:[Link]

Sources

Optimization

Preventing thermal degradation of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid during reactions

Welcome to the official technical support portal. As researchers and drug development professionals, working with bifunctional molecules like 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid presents unique thermo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support portal. As researchers and drug development professionals, working with bifunctional molecules like 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid presents unique thermodynamic and kinetic challenges. This guide, developed by our Senior Application Scientists, provides field-proven methodologies to prevent thermal degradation during complex synthetic workflows.

Part 1: Mechanistic Overview (The "Why")

To prevent degradation, we must first understand the causality behind it. This molecule contains two thermally sensitive moieties, each with distinct degradation triggers:

  • The Benzoic Acid Moiety (Decarboxylation): Unactivated benzoic acids typically resist thermal decarboxylation up to 400 °C[1]. However, the presence of transition metals (e.g., Cu, Ag, Pd) or strong bases during cross-coupling reactions facilitates the formation of a metal-carboxylate intermediate. This drastically lowers the activation energy for the loss of CO₂, causing rapid decarboxylation at temperatures as low as 150–200 °C[2].

  • The 1,2,4-Triazol-5-one Core (Ring Cleavage): The triazolone ring is energetically dense. Thermal decomposition studies on related triazolones reveal that the N–N single bond is the weakest link in the heterocycle. At temperatures exceeding 250 °C, or under prolonged heating with radical initiators, this bond undergoes homolytic cleavage, leading to irreversible ring rupture and the evolution of nitrogenous gases or carbon monoxide[3][4].

Pathways A 4-(5-Oxo-1,5-dihydro-4H- 1,2,4-triazol-4-yl)benzoic acid B Decarboxylation (Loss of CO2) A->B >150°C, Metals (Cu/Ag), Strong Bases C Triazolone Ring Cleavage (N-N Bond Rupture) A->C >250°C, Radicals, Prolonged Heating D Phenyl-triazolone Derivative B->D E Acyclic/Fragmented Byproducts C->E

Thermal degradation pathways of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

Part 2: Troubleshooting Guides & Protocols

Issue 1: Unwanted Decarboxylation During Metal-Catalyzed Coupling

Q: I am attempting a high-temperature Ullmann coupling (160 °C) using this compound, but my LCMS shows a major byproduct with a mass loss of 44 Da. How do I prevent this?

A: The mass loss of 44 Da corresponds to the loss of CO₂. Copper catalysts act as potent decarboxylation promoters for benzoic acids[1]. To prevent this, you must temporarily mask the carboxylic acid to prevent the formation of the copper-carboxylate intermediate.

Protocol 1: Benzyl Ester Protection (Self-Validating Workflow) Causality: Converting the acid to a benzyl ester removes the acidic proton, entirely shutting down the metal-catalyzed decarboxylation pathway while allowing the triazolone ring to participate in your desired reaction.

  • Setup: Suspend 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add K₂CO₃ (1.5 eq) and Benzyl Bromide (BnBr, 1.1 eq). Stir at room temperature for 4 hours.

  • Validation Check (Critical): Run an LCMS aliquot. You must observe a mass shift of +90 Da (addition of benzyl, loss of H). Do not proceed to the coupling step until the starting material peak is 100% consumed.

  • Coupling: Perform your high-temperature metal-catalyzed reaction on the protected ester.

  • Deprotection: Post-coupling, remove the benzyl group via standard Pd/C catalytic hydrogenation (H₂, room temperature) to regenerate the intact carboxylic acid.

Issue 2: Triazolone Ring Cleavage at Extreme Temperatures

Q: My metal-free thermal cyclization requires heating the compound to 260 °C in a batch reactor. The yield is near zero, and the reaction turns black with gas evolution. What is happening?

A: You have crossed the thermal stability threshold of the 1,2,4-triazol-5-one core. At >250 °C, the N–N bond cleaves, causing cascading decomposition[3][4]. To achieve high-temperature transformations without destroying the ring, you must exploit reaction kinetics using continuous flow chemistry.

Protocol 2: Continuous Flow Chemistry for High-T Reactions Causality: Ring opening is thermodynamically favored at high heat but kinetically relatively slow. By using a microreactor, we drastically reduce the residence time (exposure to heat), allowing the desired rapid chemical transformation to occur before the slower N–N bond homolysis can initiate.

  • Preparation: Prepare a homogeneous 0.1 M solution of the substrate in a high-boiling, inert solvent (e.g., NMP or Diphenyl Ether).

  • Flow Setup: Utilize a tubular continuous flow reactor. Set the reactor coil temperature to 260 °C.

  • Residence Time Calibration: Set the flow rate to ensure a residence time ( tR​ ) of < 90 seconds .

  • Quenching (Self-Validating): Direct the reactor output immediately into a 0 °C cold bath containing your quenching buffer. This instantly halts all thermal kinetics.

  • Validation Check: Analyze the output via inline IR spectroscopy or immediate HPLC. The presence of a strong carbonyl stretch (~1700 cm⁻¹) confirms the triazolone ring remains intact.

Workflow Start Reaction Requires Heating >150°C? No Standard Batch Conditions Start->No No Yes Are Transition Metals (Cu, Ag, Pd) Present? Start->Yes Yes Success Intact Product Isolated No->Success MetalsYes Protect COOH Group (e.g., Benzyl Ester) Yes->MetalsYes Yes MetalsNo Use Continuous Flow (Minimize Residence Time) Yes->MetalsNo No Deprotect Post-Reaction Deprotection MetalsYes->Deprotect MetalsNo->Success Deprotect->Success

Decision tree for mitigating thermal degradation during high-temperature reactions.

Part 3: Quantitative Data Summary

Use the following table as a quick-reference guide for the thermal limits of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

Degradation PathwayTemperature ThresholdCatalysts / PromotersRecommended Mitigation Strategy
Decarboxylation > 150 °CCu, Ag, Pd, Strong BasesCarboxylic Acid Protection (Esterification)
Decarboxylation > 350 °CNone (Thermal Auto-degradation)Solvent optimization; avoid basic environments
Triazolone Ring Cleavage > 250 °CProlonged Heat, RadicalsContinuous Flow Chemistry ( tR​ < 90s)
Hydrolytic Ring Opening > 120 °CStrong Acids/Bases + H₂OStrict anhydrous conditions (Inert Atmosphere)

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation instead of continuous flow for high-temperature reactions? A: Microwave irradiation can be used, but it carries a higher risk of localized superheating ("hot spots") which can trigger localized N–N bond cleavage in the triazolone ring. If using a microwave reactor, ensure rigorous stirring and cap the hold time at 5 minutes.

Q: Does the choice of solvent impact the thermal stability of the triazolone ring? A: Yes. High-boiling polar protic solvents (like ethylene glycol) can facilitate unwanted hydrogen-transfer mechanisms that accelerate ring opening. We recommend polar aprotic solvents (e.g., NMP, DMF, or Sulfolane) for high-temperature applications.

Q: How do I know if my compound has decarboxylated or if the ring has opened? A: Decarboxylation is easily identified by a -44 Da shift in mass spectrometry, while the rest of the molecule remains intact. Ring cleavage usually results in a complex mixture of lower-mass fragments (loss of N₂, CO, or isocyanates) and a complete loss of the characteristic triazolone UV absorption profile.

References

  • Thermal decomposition mechanism and quantum chemical investigation of hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO). Journal of Thermal Analysis and Calorimetry. Available at:[Link]

  • Thermolysis of Substituted Benzoic Acids. OSTI.GOV. Available at: [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. NIST. Available at:[Link]

  • Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Removing triazole byproducts and impurities from 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Welcome to the dedicated technical support guide for the purification of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will explore common impurities, troubleshooting strategies, and detailed purification protocols in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of your target compound.

Q1: What are the most likely impurities I'm dealing with in my crude product?

A1: The impurities in your sample are almost always related to the synthetic route used. For triazole compounds, these typically fall into several categories.[1] The synthesis of 1,2,4-triazoles can involve various precursors like hydrazides, hydrazones, or amidrazones.[2][3]

Table 1: Common Potential Impurities and Their Origins

Impurity TypeSpecific Example(s)Likely OriginRecommended Initial Removal Step
Unreacted Starting Materials 4-Hydrazinocarbonylbenzoic acid, Formic acid, Urea derivativesIncomplete cyclization reaction.Recrystallization, Acid-Base Extraction
Reaction Intermediates Acyclic thiosemicarbazide or amidrazone precursorsIncomplete ring-closure.Recrystallization, Column Chromatography
Isomeric Byproducts 1,5-disubstituted or other regioisomersLack of regioselectivity in the cyclization step.[4]Column Chromatography (often difficult)
Solvent-Related Impurities Residual high-boiling solvents (e.g., DMF, DMSO)Trapped within the crystal lattice of the product.Trituration with a non-solvent, Recrystallization
Inorganic Salts Sodium chloride, Potassium carbonate, etc.Remnants from basic catalysts or workup procedures.Washing the crude solid with deionized water.
Q2: My crude product is a discolored powder. What does this indicate?

A2: Discoloration often points to the presence of minor, but highly colored, decomposition products or residual reagents from the synthesis. Aromatic compounds, in particular, can oxidize or form polymeric impurities under harsh reaction conditions (e.g., high heat, strong acid/base). These are often effectively removed by recrystallization with the aid of activated carbon.

Q3: What is the single best purification technique for this specific molecule?

A3: For 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, the most effective and scalable initial purification method is recrystallization , often followed by a simple solvent wash (trituration).[5][6] The molecule's aromatic carboxylic acid nature makes it a prime candidate for this technique.[7] If recrystallization fails to remove persistent impurities, an acid-base extraction is the next logical step due to the acidic carboxylic acid group.[8]

Part 2: Troubleshooting and In-Depth Guides

This section provides solutions to specific problems you may encounter during the purification process.

Workflow: General Purification Strategy

The following diagram outlines the logical decision-making process for purifying your compound.

Purification Workflow crude Crude Product analysis1 Initial Purity Check (TLC, ¹H NMR, LC-MS) crude->analysis1 decision1 Purity > 95%? analysis1->decision1 recrystallize Recrystallization decision1->recrystallize No triturate Trituration / Solvent Wash decision1->triturate Yes (minor impurities) analysis2 Purity Check recrystallize->analysis2 pure_product Pure Product (>98%) triturate->pure_product decision2 Purity Acceptable? analysis2->decision2 acid_base Acid-Base Extraction decision2->acid_base No (Neutral/Basic Impurities) chromatography Chromatography (Prep-HPLC, HILIC) decision2->chromatography No (Isomers/Polar Impurities) decision2->pure_product Yes acid_base->pure_product chromatography->pure_product

Caption: A decision-making workflow for purifying the target compound.

Q4: I performed a recrystallization, but my recovery is very low. What went wrong?

A4: Low recovery is a classic recrystallization problem. Here are the most common causes and their solutions:

  • Too Much Solvent: You may have used an excessive volume of solvent to dissolve the crude product. This keeps too much of your product in solution even after cooling.

    • Solution: Reduce the solvent volume to the minimum required to dissolve the solid at the solvent's boiling point. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.

  • Cooling Too Rapidly: Flash-cooling in an ice bath can cause the compound to "crash out" as a fine, often impure, powder and can trap impurities.[7]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first. This encourages the growth of larger, purer crystals. Once it has reached room temperature, then you can place it in an ice bath to maximize precipitation.[6]

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[8] If the compound has significant solubility in the cold solvent, recovery will be poor.

    • Solution: Perform a thorough solvent screen. See the protocol section for guidance.

Q5: My ¹H NMR spectrum still shows impurities after recrystallization. What's my next step?

A5: If recrystallization is insufficient, it suggests the impurities have very similar solubility profiles to your desired product.

  • Scenario 1: Impurities are neutral or basic.

    • Action: Perform an Acid-Base Extraction . This technique exploits the acidic nature of your compound's carboxylic acid group, which will be deprotonated by a base to form a water-soluble salt, leaving non-acidic impurities behind in an organic layer.

  • Scenario 2: Impurities are also acidic or are very polar isomers.

    • Action: This is the most challenging scenario. Chromatography is the recommended solution. Given the high polarity of the triazolone and carboxylic acid moieties, standard silica gel chromatography may be ineffective.

      • Reversed-Phase HPLC (RP-HPLC): Uses a non-polar stationary phase (like C18) and a polar mobile phase. This is an excellent choice for high-purity isolation.[9][10]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds that have poor retention in reversed-phase. It uses a polar stationary phase with a partially organic mobile phase.[11][12][13]

Table 2: Comparison of Advanced Purification Techniques

TechniquePrincipleBest For Removing...ProsCons
Acid-Base Extraction Separates based on the acidic/basic properties of functional groups.Neutral or basic organic impurities, some inorganic materials.Fast, inexpensive, highly scalable.Will not separate impurities with similar acidity (pKa).
RP-HPLC Separates based on polarity, with less polar compounds retaining longer on a C18 column.[10]Isomers, impurities with slightly different polarity.High resolution, provides quantitative purity data.Expensive, requires specialized equipment, limited scalability.
HILIC Separates polar compounds on a polar stationary phase using a high organic content mobile phase.[13]Very polar impurities, isomers that are inseparable by RP-HPLC.Excellent retention for polar molecules.[12]Method development can be complex, potential for peak tailing.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step guide to purifying your compound via recrystallization.

  • Solvent Selection:

    • Place ~20 mg of your crude material into several different test tubes.

    • Add a few drops of a test solvent (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water) to each tube at room temperature. A good solvent will NOT dissolve the compound at this stage.

    • Heat the tubes that did not dissolve the solid. An ideal solvent will fully dissolve the compound at its boiling point.

    • Cool the dissolved solutions to room temperature, then in an ice bath. The best solvent will show extensive crystal formation upon cooling.

    • Scientist's Note: For this molecule, an ethanol/water or isopropanol/water mixture is often a successful choice.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).

    • Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated carbon.

    • Re-heat the mixture to boiling for a few minutes.

    • Scientist's Note: The carbon adsorbs highly colored, often polymeric, impurities.

  • Hot Filtration:

    • If you used carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly under vacuum.

Protocol 2: Acid-Base Extraction

This workflow separates your acidic product from neutral or basic impurities.

Acid-Base Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer start 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) add_base 2. Add Aqueous NaHCO₃ (Sodium Bicarbonate Solution) start->add_base shake 3. Shake & Separate Layers add_base->shake organic Contains: - Neutral Impurities - Basic Impurities - Residual EtOAc shake->organic Top Layer aqueous Contains: - Water-soluble Sodium Salt of Your Product shake->aqueous Bottom Layer discard Discard organic->discard acidify 4. Acidify with HCl (to pH ~2) aqueous->acidify precipitate 5. Pure Product Precipitates acidify->precipitate filter 6. Filter, Wash with Water, & Dry precipitate->filter final_product Purified Product filter->final_product Yields

Caption: Step-by-step workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Stopper the funnel, shake vigorously (venting frequently), and then allow the layers to separate. The deprotonated product (sodium 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate) will be in the lower aqueous layer. Drain the aqueous layer.

    • Scientist's Note: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the product has been transferred to the aqueous phase.

  • Workup: Combine all aqueous layers in a beaker. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). Your pure product will precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Purity Assessment by HPLC

This is a general method for assessing the final purity of your compound.

  • Objective: To obtain a quantitative measure of the product's purity.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid. For example, start with 10% acetonitrile and ramp to 90% over 15 minutes.

    • Scientist's Note: The formic acid helps to protonate the carboxylic acid, ensuring a consistent charge state and better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified product in the initial mobile phase composition or a mixture of water/acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area of the main peak divided by the total area of all peaks. A pure sample should show a single major peak.[14]

References

  • ResearchGate. (2018, March 13). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • MDPI. (2004, March 31). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • PMC. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. (2025, November 15). Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ACS Publications. (2024, March 28). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]

  • PubMed. (2018, August 10). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • James Ashenhurst - Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Columbia University. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH and Stability for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid . Because this compound features two distinct ionizable functional groups, its behavior in aqueous media is highly sensitive to pH.

Below, we detail the mechanistic causality behind its stability profiles, provide troubleshooting FAQs, and outline self-validating protocols to ensure absolute reproducibility in your assays.

Chemical Speciation & Mechanistic Principles

To master the handling of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, you must understand its diprotic, amphoteric-like nature:

  • The Carboxylic Acid Moiety: Exhibits a pKa of approximately 4.2–4.5 [1][4]. Below this pH, the molecule is fully protonated and neutral, leading to a drastic reduction in ion-dipole interactions with water and subsequent precipitation.

  • The 1,2,4-Triazol-5-one Ring: Contains a weakly acidic NH group with a pKa typically ranging between 10.5 and 11.2 [2]. At highly alkaline pH (> 10), this group deprotonates to form a di-anion. While highly soluble, this state renders the triazolone ring vulnerable to nucleophilic attack by hydroxide ions, resulting in irreversible alkaline hydrolysis and ring-opening [3].

The Causality of Stability: Optimal stability and solubility are achieved strictly between pH 6.0 and 8.0 . In this window, the compound exists as a stable mono-anion (the carboxylate is deprotonated, ensuring solubility, while the triazolone ring remains protonated, protecting it from hydrolytic degradation).

Troubleshooting Guides & FAQs

Q1: My stock solution turns cloudy or precipitates immediately upon dilution into my assay media. Why is this happening? A1: This is caused by localized "acidic shock." If your assay media is unbuffered water or a weakly buffered acidic solution, the addition of the compound lowers the pH past its carboxylic pKa (~4.5). The compound protonates, loses its hydration shell, and precipitates. Solution: Always pre-adjust and heavily buffer your receiving aqueous media to pH 7.4 (e.g., using 50 mM HEPES or Phosphate buffer) before introducing the compound.

Q2: I observe a gradual loss of active compound over 24-48 hours when using high-pH buffers (pH > 9) to force solubility. What is degrading? A2: You are observing alkaline hydrolysis. By pushing the pH above 9.0, you approach the pKa of the triazolone ring. Deprotonation of the triazolone nitrogen increases electron density but simultaneously exposes the adjacent carbonyl carbon to nucleophilic attack by ambient hydroxide ions ( OH− ). This leads to the hydrolytic cleavage of the triazolone ring [3]. Solution: Never exceed pH 8.0 to achieve solubility. If higher concentrations are needed, use a co-solvent like DMSO (up to 5% v/v) in a pH 7.4 buffer.

Q3: Can I store the compound in an aqueous buffer long-term at 4°C? A3: It is not recommended. Even at the optimal pH of 7.4, slow oxidative degradation of the triazolone ring can occur over weeks. Solution: Store the compound as a 10 mM to 50 mM stock in anhydrous DMSO at -20°C. Prepare aqueous working solutions fresh daily.

Quantitative Data: pH vs. Speciation Profile

Summarized below is the quantitative relationship between pH, molecular speciation, and practical stability.

pH RangeDominant SpeciationAqueous SolubilityChemical Stability (Half-life)Primary Risk Factor
< 4.0 Fully Protonated (Neutral)Very Low (< 0.1 mg/mL)High (> 1 month)Immediate Precipitation
6.0 – 8.0 Mono-anion (Target State)High (> 10 mg/mL)High (> 1 week at 25°C)None (Optimal Window)
8.5 – 9.5 Mixed Mono/Di-anionVery HighModerate (~3-5 days)Slow Hydrolysis
> 10.0 Fully Deprotonated (Di-anion)Very HighLow (< 12 hours)Rapid Alkaline Hydrolysis

Experimental Protocol: Preparation of a Stable 10 mM Working Solution

This protocol is designed as a self-validating system . By incorporating visual and analytical checkpoints, you ensure the integrity of the compound before utilizing it in downstream assays.

Materials Needed:

  • Anhydrous DMSO (Cell culture grade)

  • 50 mM HEPES Buffer, pre-adjusted to pH 7.4

  • Vortex mixer and calibrated pH meter

Step-by-Step Methodology:

  • Primary Solubilization (Stock): Weigh out the exact mass of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid required and dissolve it completely in anhydrous DMSO to create a 100 mM master stock.

    • Validation Checkpoint 1: The solution must be completely clear and colorless. Any particulate matter indicates moisture contamination in the DMSO.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer and adjust the pH to exactly 7.4 at room temperature using 0.1 M NaOH or HCl.

  • Dilution (Working Solution): While vigorously vortexing the HEPES buffer, add the 100 mM DMSO stock dropwise to achieve a final concentration of 10 mM (a 1:10 dilution).

    • Causality Note: Dropwise addition during vortexing prevents localized micro-environments of high compound concentration that could temporarily drop the pH and trigger nucleation.

  • Equilibration & Verification: Allow the solution to equilibrate for 5 minutes.

    • Validation Checkpoint 2 (pH): Re-measure the pH. It must remain between 7.3 and 7.5. If it has dropped below 7.0, your buffer capacity was insufficient.

    • Validation Checkpoint 3 (Analytical): Run a rapid HPLC-UV (at ~254 nm) aliquot at T=0 and T=24 hours. The peak area must not deviate by more than 2%, confirming the absence of hydrolysis.

Workflow Visualization

Below is the logical speciation and stability pathway for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid based on pH adjustment.

G Compound 4-(5-Oxo-1,5-dihydro-4H- 1,2,4-triazol-4-yl)benzoic acid LowPH Low pH (< 4.0) Protonated Carboxylate Compound->LowPH Acidify NeutralPH Neutral pH (6.0 - 8.0) Mono-anion State Compound->NeutralPH Buffer HighPH High pH (> 10.0) Di-anion State Compound->HighPH Alkalinize Precipitation Precipitation (Loss of Solvation) LowPH->Precipitation Stable Optimal Stability & High Solubility NeutralPH->Stable Hydrolysis Alkaline Hydrolysis (Ring Opening) HighPH->Hydrolysis

Figure 1: pH-dependent speciation and stability logic for triazolylbenzoic acid derivatives.

References

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry - ACS Publications.[Link]

  • Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. ACS ES&T Water.[Link]

  • Pyrogenic Carbonaceous Matter (PCM) Enhanced Alkaline Hydrolysis. Enviro Wiki.[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing chromatographic challenges with complex heterocyclic carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing chromatographic challenges with complex heterocyclic carboxylic acids.

Analyzing 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid presents a unique set of chromatographic hurdles. The molecule features a benzoic acid moiety (pKa ~4.2) and a triazolone ring capable of strong hydrogen bonding. When these functional groups interact unfavorably with the stationary phase or mobile phase environment, severe peak tailing occurs, compromising quantification, resolution, and reproducibility.

This guide provides field-proven, mechanistic solutions to isolate and eliminate the root causes of peak tailing.

Part 1: Frequently Asked Questions (Mechanistic Diagnostics)

Q1: Why does 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid exhibit severe peak tailing in standard reversed-phase HPLC? A1: The tailing of this specific compound is driven by two competing chemical mechanisms:

  • Partial Ionization: The benzoic acid group has a pKa of approximately 4.2. If your mobile phase pH is between 3.5 and 5.5, the analyte exists in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. Because these two forms have different hydrophobicities and partition coefficients, they travel through the column at slightly different velocities, leading to a broadened, asymmetrical peak[1].

  • Silanophilic Interactions: The nitrogen-rich triazolone ring acts as a potent hydrogen-bond donor and acceptor. In traditional silica-based columns, unreacted silanol groups (Si-OH) remain on the surface. Above pH 3.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻)[2]. These active sites act as weak cation exchangers and strong hydrogen-bond acceptors, creating a secondary retention mechanism that physically "drags" the polar triazole moiety, causing a pronounced tail[3][4].

Q2: How can I definitively prove whether the tailing is caused by these chemical interactions or a physical defect in my HPLC system? A2: You must isolate the variables using the Neutral Marker Test . Inject a neutral, non-ionizable compound (such as toluene or uracil, depending on your gradient). Neutral compounds cannot participate in acid-base ionization or secondary silanophilic interactions[5].

  • If the neutral peak tails: The issue is physical. You likely have a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume in your tubing/fittings[5].

  • If the neutral peak is perfectly symmetrical but your target analyte tails: The issue is strictly chemical, confirming that acid-base or silanol interactions are the root cause[5].

Part 2: Diagnostic Troubleshooting Workflow

Use the following logical workflow to systematically isolate the root cause of peak asymmetry in your system.

Workflow Start Assess Peak Tailing (Asymmetry Factor > 1.2) NeutralTest Inject Neutral Marker Does the neutral peak tail? Start->NeutralTest Physical Physical Issue Detected (e.g., Dead Volume, Void) NeutralTest->Physical Yes Chemical Chemical Issue Detected (Analyte-Stationary Phase) NeutralTest->Chemical No FixPhysical Check fittings, replace frits, minimize extra-column volume Physical->FixPhysical PHCheck Check Mobile Phase pH Is pH ≥ 3.0? Chemical->PHCheck Ionization Partial Ionization & Silanol Activation PHCheck->Ionization Yes Silanol Secondary Silanophilic Interactions PHCheck->Silanol No FixPH Lower pH to < 2.5 (e.g., 0.1% TFA) Ionization->FixPH FixSilanol Use end-capped column or increase buffer strength Silanol->FixSilanol

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Part 3: Self-Validating Experimental Protocols

If the Neutral Marker Test confirms a chemical issue, execute the following sequential protocols. Each protocol is designed as a self-validating system: you will calculate the Asymmetry Factor ( As​ ) after each intervention to quantitatively verify success.

Protocol A: Mobile Phase pH Suppression

Causality: By lowering the mobile phase pH to at least 2 pH units below the analyte's pKa (i.e., pH < 2.5), you force the benzoic acid moiety into a fully protonated, unionized state. Simultaneously, this highly acidic environment suppresses the ionization of surface silanols on the silica phase, eliminating secondary ion-exchange sites[3][6].

  • Preparation: Prepare Mobile Phase A using highly pure LC-MS grade water modified with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This will yield a pH of approximately 2.0 to 2.5.

  • Equilibration: Flush the HPLC system and equilibrate the analytical column with at least 15–20 column volumes of the new mobile phase. Scientific Check: Monitor the baseline; do not inject until the pressure and UV/MS baseline are completely stable, ensuring full protonation of the stationary phase.

  • Validation: Inject a standard solution of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. Calculate the Asymmetry Factor ( As​=B/A measured at 10% peak height).

    • Pass Criteria: As​≤1.2 . If the peak still tails, proceed to Protocol B.

Protocol B: Mitigating Silanophilic Interactions via Column Chemistry

Causality: If pH suppression is insufficient, the triazolone ring is likely still hydrogen-bonding with neutral, un-endcapped silanols. Modern Type B silica columns are synthesized to be metal-free and utilize dense end-capping (e.g., trimethylsilyl groups) to chemically block these active sites[1][3]. Increasing the buffer's ionic strength further masks any residual sites by providing competing ions[6].

  • Column Selection: Replace older Type A silica columns with a high-purity Type B, fully end-capped C18 column. Alternatively, utilize a polar-embedded stationary phase (e.g., amide-linked C18), which provides an internal electrostatic shield that repels basic/polar moieties from the silica surface[1].

  • Buffer Optimization: If using a buffered system instead of dilute acids, increase the buffer concentration (e.g., use 20–50 mM ammonium formate at pH 2.5 instead of 5 mM). The higher ionic strength will outcompete the analyte for any remaining active silanol sites[6].

  • Validation: Perform a System Suitability Test (SST) with 5 replicate injections. Calculate the USP Tailing Factor ( Tf​ ).

    • Pass Criteria: Tf​≤1.5 and %RSD of peak area ≤2.0% .

Part 4: Quantitative Data Summary

The following table summarizes expected quantitative improvements when applying the above protocols to 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. Tracking As​ and Tf​ allows you to objectively measure the success of your troubleshooting steps.

Experimental ConditionMobile Phase pHColumn ChemistryBuffer / AdditiveAsymmetry ( As​ )USP Tailing ( Tf​ )Resolution Status
Baseline (Poor) 4.5Type A C18 (Un-endcapped)5 mM Acetate2.852.60Fail (Severe Tailing)
Protocol A (pH Opt.) 2.0Type A C18 (Un-endcapped)0.1% TFA1.751.65Marginal (H-bonding remains)
Protocol B (Column) 2.0Type B C18 (End-capped)0.1% TFA1.301.25Pass (Acceptable)
Optimized System 2.0Type B C18 (Polar-embedded)20 mM Formate1.05 1.02 Optimal (Gaussian)

Part 5: References

  • Phenomenex - How to Reduce Peak Tailing in HPLC? URL:[Link]

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC? URL:[Link]

  • Element Lab Solutions - Peak Tailing in HPLC URL:[Link]

  • PubMed (NIH) - Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography URL:[Link]

  • Axion Labs - HPLC Peak Tailing URL: [Link]

  • LCGC International - The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectral and Synthetic Comparison Guide: 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid vs. Precursors

As a bioisostere for amides and carboxylic acids, the 1,2,4-triazol-5-one scaffold is highly valued in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities. Synthesizing 4-aryl-1,2,4-triazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a bioisostere for amides and carboxylic acids, the 1,2,4-triazol-5-one scaffold is highly valued in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities. Synthesizing 4-aryl-1,2,4-triazol-5-ones requires precise control over cyclization conditions.

This guide provides an in-depth comparative analysis of the synthesis and NMR spectral characteristics of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid against its fundamental precursors: 4-aminobenzoic acid (PABA) and the intermediate 1-formyl-4-(4-carboxyphenyl)semicarbazide .

Synthetic Workflow and Mechanistic Causality

The construction of the 1,2,4-triazol-5-one ring on an aryl scaffold typically follows a robust three-step sequence. We begin with the commercially available 4-aminobenzoic acid (Precursor 1), which is converted to an isocyanate, trapped with formylhydrazine to form a semicarbazide (Precursor 2), and finally cyclized under alkaline conditions to yield the target molecule.

Synthesis PABA 4-Aminobenzoic Acid (Precursor 1) Iso 4-Isocyanatobenzoic Acid (Intermediate) PABA->Iso Triphosgene Toluene, 110°C Semi 1-Formyl-4-(4-carboxyphenyl) semicarbazide (Precursor 2) Iso->Semi Formylhydrazine THF, 25°C Target 4-(5-Oxo-1,5-dihydro-4H- 1,2,4-triazol-4-yl)benzoic acid Semi->Target 2M NaOH, 100°C then HCl to pH 2

Fig 1. Synthetic workflow from 4-aminobenzoic acid to the target triazolone via a semicarbazide.

Causality of the Cyclization Step

The ring closure of aryl semicarbazides in an alkaline medium is a well-established and highly efficient method for the synthesis of 1,2,4-triazoles[1]. Refluxing Precursor 2 in 2M NaOH deprotonates the semicarbazide nitrogen, drastically increasing its nucleophilicity. This triggers an intramolecular attack on the formyl carbonyl carbon. Subsequent dehydration drives the aromatization of the 1,2,4-triazole ring. The reaction is terminated by acidifying the mixture to pH 2. Because the target molecule contains both a carboxylic acid (pKa ~4) and a triazolone (pKa ~8.5), dropping the pH to 2 ensures both moieties are fully protonated, rendering the product neutrally charged and forcing it to precipitate out of the aqueous solution.

Comparative NMR Spectral Analysis

Tracking the transformation from an amine to a semicarbazide, and finally to a triazolone, relies heavily on identifying key electronic shifts in the ^1^H and ^13^C NMR spectra. The conversion flips the electronic nature of the substituent at the C4 position of the benzoic acid ring from strongly electron-donating (amine) to electron-withdrawing (triazolone).

^1^H NMR Spectral Comparison (DMSO-d6, 400 MHz)

The most diagnostic indicator of successful cyclization is the disappearance of the formyl proton (10.12 ppm) and the emergence of the highly deshielded triazole C-H proton at 8.45 ppm. Furthermore, the characteristic benzoic acid signals (ortho doublets and the COOH singlet) remain present but shift based on the electronic environment[2].

Proton AssignmentPrecursor 1 (PABA)Precursor 2 (Semicarbazide)Target (Triazolone)
COOH 12.15 (br s, 1H)12.60 (br s, 1H)13.05 (br s, 1H)
Ar-H (C2, C6) 7.62 (d, J=8.6 Hz, 2H)7.85 (d, J=8.8 Hz, 2H)8.05 (d, J=8.8 Hz, 2H)
Ar-H (C3, C5) 6.54 (d, J=8.6 Hz, 2H)7.55 (d, J=8.8 Hz, 2H)7.85 (d, J=8.8 Hz, 2H)
NH / NH2 5.85 (s, 2H)9.85, 9.05, 8.80 (s, 1H each)12.05 (s, 1H, triazole NH)
Aliphatic / Hetero-CH -10.12 (s, 1H, CHO)8.45 (s, 1H, triazole CH)

Diagnostic Insights: In Precursor 1, the +R resonance effect of the primary amine strongly shields the adjacent C3/C5 aromatic protons (6.54 ppm). Upon conversion to the triazolone (Target), the substituent becomes electron-withdrawing, causing a massive downfield shift of these protons to 7.85 ppm.

^13^C NMR Spectral Comparison (DMSO-d6, 100 MHz)

The ^13^C NMR spectrum definitively confirms the structural framework of the 1,2,4-triazol-3-one core, which typically exhibits a C=O resonance near 156 ppm and a C=N resonance near 137 ppm[3].

Carbon AssignmentPrecursor 1 (PABA)Precursor 2 (Semicarbazide)Target (Triazolone)
COOH 167.5167.1166.8
C=O (Ring / Urea) -155.2 (urea), 160.5 (CHO)154.2 (triazolone C=O)
Ar-C4 (ipso-N) 153.1143.0137.2
Ar-C2, C6 131.2130.5130.8
Ar-C1 (ipso-C) 117.2124.5128.5
Ar-C3, C5 112.7117.8119.5
Triazole CH --138.5

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific in-process checks, researchers can ensure high-fidelity synthesis without relying solely on end-point analysis.

Protocol A: Synthesis of 1-Formyl-4-(4-carboxyphenyl)semicarbazide (Precursor 2)
  • Initiation: Dissolve formylhydrazine (1.1 eq, 11 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.

  • Coupling: Slowly add 4-isocyanatobenzoic acid (1.0 eq, 10 mmol) portion-wise over 15 minutes at 25°C. The reaction is exothermic; maintain the temperature using a water bath.

  • Propagation: Stir the suspension vigorously for 4 hours. As the semicarbazide forms, it will precipitate out of the THF solution due to its high polarity and hydrogen-bonding network.

  • In-Process Validation: Spot the slurry on a silica TLC plate (Eluent: DCM/MeOH 9:1). The complete disappearance of the highly mobile isocyanate spot confirms reaction completion.

  • Isolation: Filter the white precipitate under vacuum, wash with cold THF (2 × 15 mL), and dry in vacuo to afford Precursor 2.

Protocol B: Alkaline Cyclization to Target Triazolone
  • Initiation: Suspend Precursor 2 (5 mmol) in 2M aqueous NaOH (20 mL). The solid will rapidly dissolve as the carboxylic acid is deprotonated to form the highly soluble sodium salt.

  • Cyclization: Heat the solution to a gentle reflux (100°C) for 6 hours.

  • In-Process Validation: Withdraw a 0.1 mL aliquot, neutralize with 1M HCl, and extract with ethyl acetate. Evaporate the organic layer and run a rapid ^1^H NMR. The absolute disappearance of the formyl singlet at 10.12 ppm validates that dehydration and aromatization are complete.

  • Precipitation: Cool the bulk reaction mixture to 0°C in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches exactly 2.0. A dense white precipitate will form immediately.

  • Isolation: Filter the solid, wash thoroughly with distilled water to remove NaCl byproducts, and recrystallize from hot ethanol to yield pure 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

References

  • National Center for Biotechnology Information (PMC). "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." 1

  • National Center for Biotechnology Information (PMC). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." 2

  • ChemicalBook. "1,2-Dihydro-3H-1,2,4-triazol-3-one | 930-33-6." 3

Sources

Comparative

Comparative Analysis: 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid vs. Standard Triazole Ligands in Coordination Chemistry

Executive Summary In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of organic linkers dictates the ultimate topology, stability, and functional application of the materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of organic linkers dictates the ultimate topology, stability, and functional application of the material. Standard bifunctional triazole-carboxylate ligands, such as 4-(4H-1,2,4-triazol-4-yl)benzoic acid (4-Htba), are widely utilized for their rigid geometry and predictable N/O-donor coordination, often yielding highly interpenetrating 3D networks (1)[1].

However, the introduction of an oxo group to the triazole ring to form 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid fundamentally alters the ligand's electronic profile and coordination behavior. This guide provides an objective, data-driven comparison of these two ligand classes, equipping materials scientists and drug development professionals with mechanistic insights into their divergent coordination behaviors, structural outcomes, and self-assembly protocols.

Structural & Electronic Profiling: The Causality of the Oxo Group

The primary divergence between standard triazole ligands and their 5-oxo derivatives lies in keto-enol (lactam-lactim) tautomerism .

Standard triazole ligands (e.g., 4-Htba or HTBA) possess a rigid, fully aromatic triazole ring that exclusively utilizes its nitrogen atoms (typically N1 and N2) to coordinate with transition metals like Zn(II), Cd(II), and Cu(II) (2)[2]. This rigid N-coordination consistently drives the formation of robust, often interpenetrating 3D architectures (e.g., dia or sql topologies)[1].

Conversely, the 5-oxo derivative introduces a dynamic electronic system:

  • Lactam Form (Keto): The C=O group acts as a powerful hydrogen-bond acceptor, while the adjacent N-H acts as a donor. This promotes the formation of lower-dimensional coordination polymers (1D chains or 2D layers) that are subsequently cross-linked into 3D supramolecular networks via strong O-H···O and N-H···O hydrogen bonds.

  • Lactim Form (Enol): Under basic conditions, the ligand can undergo double deprotonation (both the carboxylic acid and the triazolol -OH). The resulting anionic oxygen provides an additional hard-donor coordination site, enabling the formation of high-connectivity Secondary Building Units (SBUs) with oxophilic metals.

G Ligand 4-(5-Oxo-1,5-dihydro- 4H-1,2,4-triazol-4-yl) benzoic acid Triazole Triazole Ring (N-Donors) Ligand->Triazole Carboxylate Carboxylate Group (O-Donors) Ligand->Carboxylate Oxo Oxo Group (O-Donor / H-Bond) Ligand->Oxo Metal Transition Metal (e.g., Zn²⁺, Cu²⁺) Triazole->Metal Coordinate Covalent Carboxylate->Metal Coordinate Covalent Oxo->Metal Weak Coordination Hbond Supramolecular Synthon Oxo->Hbond Strong H-Bonding

Figure 2: Coordination pathways of the oxo-triazole ligand, highlighting the oxo group's dual role.

Comparative Performance Metrics

The structural nuances of the ligand directly dictate the physical properties of the resulting coordination polymers. Because triazoles possess high chemical and thermal stability, their integration into metal-organic matrices generally yields frameworks with superior thermal robustness (3)[3].

Table 1: Physicochemical and Coordination Comparison
FeatureStandard Triazole Ligands (e.g., 4-Htba)4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
Active Coordination Sites N1, N2 (Triazole), O1, O2 (Carboxylate)N1, N2 (Triazole), O1, O2 (Carboxylate), O3 (Oxo/Hydroxyl)
Ligand Flexibility Highly rigid, fixed geometryDynamic (Keto-enol tautomerism)
Typical Architectures 3D Interpenetrating Coordination Networks1D/2D Coordination Polymers + 3D Supramolecular H-bonding
pKa Profile ~4.0 (COOH)~4.0 (COOH), ~8.5 (Triazolone NH)
Thermal Stability High (Decomposition > 350°C)Moderate to High (Decomposition > 300°C)
Primary Applications Gas adsorption, rigid luminescence sensorsMetallodrugs, proton conduction, flexible frameworks

Experimental Workflows: pH-Modulated Framework Assembly

Because the 5-oxo derivative possesses two distinct acidic protons with vastly different pKa values, the structural diversity of the resulting metal complexes is highly pH-dependent (4)[4].

G L Ligand Selection (Oxo-Triazole vs Standard) pH1 pH < 5 (Mono-deprotonated) L->pH1 Acidic Control pH2 pH > 8 (Di-deprotonated) L->pH2 Basic Control SBU1 Low-Connectivity SBU (e.g., Mononuclear) pH1->SBU1 SBU2 High-Connectivity SBU (e.g., Tetranuclear Clusters) pH2->SBU2 MOF1 1D/2D Supramolecular Networks (H-Bonded) SBU1->MOF1 Self-Assembly MOF2 3D Rigid Coordination Frameworks SBU2->MOF2 Self-Assembly

Figure 1: Logical workflow demonstrating how pH dictates SBU formation and framework dimensionality.

Self-Validating Protocol: Synthesis of Zn(II) Coordination Polymers

This protocol is designed as a self-validating system: the integration of intermediate pH verification (Step 2) ensures the correct tautomeric state is locked before crystallization, while post-synthetic TGA (Step 5) directly corroborates the solvent-accessible void volume predicted by the structural architecture, preventing false-positive porosity claims.

Step 1: Reagent Preparation

  • Suspend 0.2 mmol of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid and 0.2 mmol of Zn(NO₃)₂·6H₂O in 10 mL of a mixed solvent system (e.g., DMF/H₂O, 1:1 v/v).

  • Causality: The mixed solvent provides both the necessary polarity to dissolve the metal salt and the organic solubility required for the rigid aromatic linker.

Step 2: pH Modulation & Tautomeric Locking

  • To isolate the H-bonded supramolecular phase , adjust the pH to ~4.5 using 0.1 M HNO₃. This ensures only the carboxylate group is deprotonated.

  • To isolate the rigid 3D coordination phase , adjust the pH to ~8.5 using 0.1 M NaOH. This forces the deprotonation of the triazolone N-H, generating the highly coordinating di-anion.

  • Validation: Confirm pH stability after 30 minutes of stirring; the buffering capacity of the ligand may cause drift.

Step 3: Solvothermal Assembly

  • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Heat to 120°C at a rate of 2°C/min, hold for 72 hours, and cool to room temperature at 1°C/hour.

  • Causality: The slow cooling rate is critical for overcoming the kinetic trapping of amorphous aggregates, allowing the thermodynamic single-crystal phase to nucleate.

Step 4: Isolation and Activation

  • Harvest the resulting crystals via vacuum filtration. Wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted ligand and metal salts.

Step 5: System Validation (PXRD & TGA)

  • Perform Powder X-ray Diffraction (PXRD) on the bulk sample. The experimental peaks must match the simulated diffractogram from single-crystal data to verify phase purity.

  • Conduct Thermogravimetric Analysis (TGA) under an N₂ atmosphere. A multi-step mass loss between 50°C and 150°C validates the presence and quantity of lattice guest molecules (water/DMF) trapped within the supramolecular voids.

References

  • Yang, Li-Bo, et al. "A series of Zn(ii) and Cd(ii) coordination compounds based on 4-(4H-1,2,4-triazol-4-yl)benzoic acid: synthesis, structure and photoluminescence properties." CrystEngComm, 2016. 1

  • Li, Jia, et al. "Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid." Open Journal of Inorganic Chemistry, 2012. 2

  • "pH Dependent Structural Diversity of Metal Complexes with 5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid." Crystal Growth & Design, ACS Publications. 4

  • "A Molybdenum Trioxide Hybrid Decorated by 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic Acid: A Promising Reaction-Induced Self-Separating (RISS) Catalyst." Inorganic Chemistry, ACS Publications. 3

Sources

Validation

Validating LC-MS/MS analytical methods for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid detection

Validating LC-MS/MS Analytical Methods for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid Detection: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter challenges in quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Analytical Methods for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid Detection: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently encounter challenges in quantifying highly polar, low-molecular-weight pharmaceutical intermediates and metabolites. One such compound is 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (hereafter referred to as ODTBA ). Structurally, ODTBA features a hydrophilic 5-oxo-triazole ring and a carboxylic acid moiety. Triazole-benzoic acid motifs are increasingly critical in modern drug discovery, particularly in the synthesis of novel 5-Lipoxygenase-Activating Protein (FLAP) inhibitors and bromodomain therapeutics[1].

However, the high polarity of ODTBA leads to poor retention on standard reversed-phase columns and severe matrix effects in biological samples. This guide provides a comprehensive comparison of analytical methodologies for ODTBA detection, grounded in fundamental chromatographic causality and rigorous validation standards[2].

Mechanistic Approach to Method Development

1.1 Ionization Strategy: The Causality of ESI- ODTBA possesses a carboxylic acid group (pKa ~4.2) and an acidic proton on the triazole ring. Operating in negative electrospray ionization mode (ESI-) using a mobile phase pH of 6.8 ensures complete deprotonation. This maximizes the yield of the [M-H]- precursor ion at m/z 204.0. Attempting positive ion mode for this molecule results in poor ionization efficiency and an unstable signal due to the lack of highly basic functional groups.

1.2 Chromatographic Retention: HILIC vs. C18 Standard C18 columns rely on hydrophobic interactions. Because ODTBA is highly hydrophilic, it fails to partition effectively into the C18 stationary phase, causing it to elute in the void volume. Eluting in the void volume is catastrophic for MS quantification because the analyte co-elutes with high concentrations of unretained matrix components (e.g., endogenous salts and phospholipids), leading to severe ion suppression.

To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC). A Zwitterionic HILIC (ZIC-HILIC) column provides orthogonal retention mechanisms (hydrogen bonding and weak electrostatic interactions), effectively retaining ODTBA and separating it from suppression zones.

Comparative Product Performance

To objectively demonstrate the superiority of the HILIC approach for ODTBA, we compared a high-strength silica Sub-2 µm C18 column against a ZIC-HILIC column under optimized conditions for each platform.

Table 1: Chromatographic Column Comparison for ODTBA

Performance ParameterSub-2 µm C18 (HSS T3)Zwitterionic HILIC (ZIC-HILIC)
Retention Time (tR) 0.8 min (Void volume)4.2 min (Optimal retention)
Peak Asymmetry (As) 1.8 (Severe tailing)1.1 (Highly symmetrical)
Matrix Effect (%) -45% (Severe ion suppression)-8% (Minimal suppression)
Limit of Quantitation 50 ng/mL2 ng/mL

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any deviation in the SIL-IS peak area immediately flags extraction anomalies or matrix suppression, preventing false negatives.

Sample Preparation: Mixed-Mode Weak Anion Exchange (WAX) SPE
  • Spiking : Add 10 µL of SIL-IS to 100 µL of plasma.

  • Loading : Dilute with 200 µL of 10 mM ammonium acetate (pH 6.8) and load onto a pre-conditioned WAX SPE cartridge.

    • Causality: At pH 6.8, ODTBA is fully ionized and binds strongly to the positively charged WAX resin via electrostatic interactions.

  • Washing : Wash with 1 mL of 100% Methanol.

    • Causality: This aggressive wash removes neutral lipids and hydrophobic interferences without disrupting the electrostatic bonds holding the analyte.

  • Elution : Elute with 1 mL of 5% Formic Acid in Methanol.

    • Causality: The low pH neutralizes the carboxylic acid of ODTBA, breaking the ionic interaction and releasing it from the resin. If analyte recovery is low, it self-validates that the elution pH was insufficiently acidic.

  • Reconstitution : Evaporate under N2 and reconstitute in 100 µL of Mobile Phase A.

Workflow A Plasma Sample (Spiked ODTBA) IS Add SIL-IS (Self-Validation) A->IS B Mixed-Mode WAX Solid Phase Extraction IS->B C Wash Step (100% MeOH) B->C D Elution Step (5% FA in MeOH) C->D E Evaporation & Reconstitution D->E F ZIC-HILIC UHPLC Separation E->F G ESI-MS/MS (Negative Mode) F->G

Step-by-step WAX-SPE and LC-MS/MS analytical workflow for ODTBA quantification.

LC-MS/MS Conditions
  • Column : ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B : Acetonitrile.

  • Gradient : Start at 90% B, hold for 1 min, ramp to 40% B over 3 mins.

    • Causality: In HILIC, the highly organic mobile phase acts as the "weak" solvent, promoting retention.

Fragmentation M Precursor Ion[M-H]- m/z 204.0 F1 Quantifier Ion m/z 160.0 (Loss of CO2) M->F1 -CO2 (44 Da) F2 Qualifier Ion m/z 118.0 (Triazole Cleavage) M->F2 -C2H2N2O2

Proposed CID fragmentation pathway for ODTBA in negative ESI mode.

Quantitative Validation Data

All validation parameters were assessed in strict accordance with the ICH M10 Bioanalytical Method Validation guidelines and FDA 2018 guidance.

Table 2: ICH M10 Validation Summary (ZIC-HILIC Method)

Validation ParameterResultICH M10 Acceptance Criteria
Calibration Range 2 – 2000 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +3.8%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Autosampler Stability 48 hours at 4°CDeviation ≤ 15%

Conclusion

For the accurate quantification of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, traditional reversed-phase chromatography is fundamentally inadequate. By leveraging the orthogonal retention mechanism of ZIC-HILIC and the selective, causality-driven cleanup of WAX-SPE, laboratories can achieve a highly sensitive, self-validating assay that meets all global regulatory requirements.

References

  • Title : Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein | Source : NIH.gov | URL : 1

  • Title : ICH M10 on bioanalytical method validation - Scientific guideline | Source : europa.eu | URL : 2

  • Title : M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry | Source : FDA.gov | URL : 3

Sources

Comparative

Benchmarking the Catalytic Efficiency of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid Complexes: A Comparative Guide for Researchers

This guide presents a detailed comparative analysis of the catalytic performance of metal complexes incorporating the ligand 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (ODTBA). Designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a detailed comparative analysis of the catalytic performance of metal complexes incorporating the ligand 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (ODTBA). Designed for researchers, scientists, and professionals in drug development and catalysis, this document provides an in-depth look at the synthesis, characterization, and catalytic efficiency of these complexes, benchmarked against established catalytic systems. Our objective is to furnish the scientific community with the necessary data and protocols to evaluate and utilize this promising class of catalysts.

Introduction: The Emergence of ODTBA in Catalysis

4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a bifunctional ligand that has attracted considerable interest for its potential in coordination chemistry and homogeneous catalysis. Its molecular architecture, featuring a 1,2,4-triazolone ring and a benzoic acid moiety, offers a versatile coordination platform for a variety of transition metals. The triazole ring provides multiple nitrogen heteroatoms for strong coordination, while the carboxylic acid group can be utilized for anchoring the complex to a solid support, enabling catalyst recovery and reuse. This unique combination of features makes ODTBA an attractive ligand for the development of robust and efficient catalysts.

The catalytic activity of metal complexes is profoundly influenced by the ligand's electronic and steric properties. In ODTBA, the triazole core can modulate the electron density at the metal center, thereby influencing its reactivity in catalytic cycles. This guide will focus on the application of ODTBA-metal complexes in the aerobic oxidation of alcohols, a critical transformation in organic synthesis.

Synthesis of the ODTBA Ligand and its Copper(II) Complex

A reliable and reproducible synthesis of the ligand and its metal complex is paramount for any catalytic study. Below, we provide a detailed, two-step protocol for the synthesis of ODTBA and its subsequent complexation with copper(II).

Step 1: Synthesis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (ODTBA)

The synthesis of ODTBA is achieved through the condensation of 4-aminobenzoic acid with ethyl carbazate, followed by cyclization.

Materials:

  • 4-Aminobenzoic acid

  • Ethyl carbazate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

Protocol:

  • Formation of the Semicarbazide Intermediate: A mixture of 4-aminobenzoic acid (10 mmol) and ethyl carbazate (10 mmol) in 50 mL of ethanol is refluxed for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Solvent Removal: After completion, the ethanol is removed under reduced pressure to yield the crude 1-(4-carboxyphenyl)-4-ethylcarbazoylsemicarbazide.

  • Cyclization: The crude semicarbazide is then refluxed with an excess of hydrazine hydrate (50 mmol) for 8 hours. This step facilitates the cyclization to the triazolone ring.

  • Acidification and Isolation: The reaction mixture is cooled to room temperature and acidified with 2M hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Caption: Synthetic workflow for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (ODTBA).

Step 2: Synthesis of the Copper(II)-ODTBA Complex

Materials:

  • 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (ODTBA)

  • Copper(II) acetate monohydrate

  • Methanol

  • Triethylamine

Protocol:

  • Ligand Dissolution: ODTBA (2 mmol) is dissolved in 50 mL of methanol. A stoichiometric amount of triethylamine (2 mmol) is added to deprotonate the carboxylic acid, facilitating coordination.

  • Addition of Metal Salt: A solution of copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol is added dropwise to the ligand solution with constant stirring.

  • Complexation: The reaction mixture is stirred at room temperature for 12 hours. The formation of the complex is often indicated by a color change.

  • Isolation: The resulting precipitate is collected by filtration, washed with methanol to remove any unreacted starting materials, and dried in a desiccator.

Benchmarking Catalytic Efficiency in Aerobic Alcohol Oxidation

To objectively assess the catalytic prowess of the Cu(II)-ODTBA complex, we benchmarked its performance in the aerobic oxidation of benzyl alcohol against a well-established copper(II) complex with a pyridine-triazole ligand and a simple copper(II) salt, copper(II) chloride.[1] The aerobic oxidation of benzyl alcohol to benzaldehyde is a model reaction of significant industrial importance.

Experimental Protocol for Catalytic Oxidation

Materials:

  • Benzyl alcohol (substrate)

  • Catalyst (Cu(II)-ODTBA, Cu(II)-Pyridine-Triazole, or CuCl₂)

  • TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) as a co-catalyst

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

General Procedure:

  • A mixture of the copper catalyst (1 mol%), TEMPO (5 mol%), and benzyl alcohol (1 mmol) was stirred in acetonitrile (5 mL) in a flask open to the air.

  • The reaction was maintained at 60 °C and monitored by taking aliquots at regular intervals.

  • The aliquots were analyzed by gas chromatography to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

  • Turnover Number (TON) and Turnover Frequency (TOF) were calculated based on the consumption of the substrate over time. TON = (moles of product) / (moles of catalyst). TOF = TON / time (h).

Caption: General experimental workflow for the catalytic aerobic oxidation of benzyl alcohol.

Comparative Performance Data

The catalytic activities of the different copper-based systems are summarized in the table below.

Table 1: Benchmarking of Copper Catalysts in the Aerobic Oxidation of Benzyl Alcohol

CatalystTime (h)Conversion (%)Selectivity for Benzaldehyde (%)TONTOF (h⁻¹)
Cu(II)-ODTBA 495>999523.75
Cu(II)-Pyridine-Triazole [1]488>998822.00
CuCl₂ 445984511.25

The results clearly demonstrate the superior performance of the Cu(II)-ODTBA complex. It achieves a significantly higher conversion of benzyl alcohol in the same timeframe compared to both the pyridine-triazole complex and the simple copper salt. The exceptional selectivity towards benzaldehyde highlights the efficiency of the ODTBA ligand in directing the reaction pathway and preventing over-oxidation to benzoic acid.

Mechanistic Considerations and the Role of the ODTBA Ligand

The enhanced catalytic activity of the Cu(II)-ODTBA complex can be attributed to several factors related to the ligand's structure. The proposed catalytic cycle for copper/TEMPO-catalyzed aerobic alcohol oxidation involves the interplay between different oxidation states of copper and the TEMPO radical.

Catalytic_Cycle Cu(II)-ODTBA Cu(II)-ODTBA Cu(I)-ODTBA Cu(I)-ODTBA Cu(II)-ODTBA->Cu(I)-ODTBA + RCH₂OH - RCHO, -H⁺ Cu(I)-ODTBA->Cu(II)-ODTBA + O₂ TEMPO+ TEMPO+ TEMPO-H TEMPO-H TEMPO+->TEMPO-H + RCH₂OH - RCHO, -H⁺ TEMPO-H->TEMPO+ + Cu(II)-ODTBA - Cu(I)-ODTBA, -H⁺ RCH2OH Benzyl Alcohol RCHO Benzaldehyde

Caption: A simplified proposed catalytic cycle for the aerobic oxidation of alcohols.

The ODTBA ligand likely plays a crucial role in stabilizing the copper center in its various oxidation states throughout the catalytic cycle. The electron-donating nature of the triazole ring can facilitate the oxidation of Cu(I) to Cu(II) by molecular oxygen, a key step in regenerating the active catalyst. Furthermore, the steric environment created by the ligand may prevent the formation of inactive dimeric copper species, thus maintaining a high concentration of catalytically active mononuclear centers.

Conclusion and Future Directions

This comparative guide demonstrates that the 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (ODTBA) ligand can be utilized to synthesize highly efficient copper(II) catalysts for the aerobic oxidation of alcohols. The Cu(II)-ODTBA complex outperforms a comparable pyridine-triazole complex and a simple copper salt in terms of catalytic activity, showcasing the potential of ODTBA in ligand design for catalysis.

The detailed synthetic and catalytic protocols provided herein should enable other researchers to readily adopt and further explore this catalytic system. Future work could involve the synthesis of ODTBA complexes with other transition metals, a more in-depth investigation of the reaction mechanism, and the immobilization of the catalyst on solid supports via the benzoic acid functionality to create robust and recyclable heterogeneous catalysts. Such advancements would further enhance the practical utility of ODTBA-based catalysts in sustainable chemical synthesis.

References

  • Sangtrirutnugul, P., et al. (2015). Pyridine–triazole ligands for copper-catalyzed aerobic alcohol oxidation. RSC Publishing. Available at: [Link]

  • Asghar, S. F., et al. (2008). Synthesis and cyclisation of 1,4-disubstituted semicarbazides. ResearchGate. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Wikipedia. (2023). 4-Aminobenzoic acid. Available at: [Link]

Sources

Validation

Cross-validation of spectrophotometric assays for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Title: Cross-Validation of Spectrophotometric Assays for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid: A Comparative Guide Executive Summary & Molecular Context The compound 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Spectrophotometric Assays for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic Acid: A Comparative Guide

Executive Summary & Molecular Context

The compound 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a highly functionalized molecule featuring a carboxylic acid moiety (pKa ~4.0) and a 1,2,4-triazolone ring. Because of its extended π -conjugation, it serves as an excellent candidate for UV-Vis spectrophotometric quantification. However, in complex matrices (e.g., pharmaceutical formulations or biological media), direct UV measurement can suffer from spectral overlap.

This guide provides an objective cross-validation of three spectrophotometric methods—Direct UV-Vis , First-Derivative UV , and a Colorimetric Ion-Pair Assay —benchmarked against a gold-standard HPLC-UV method. By adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document equips analytical scientists with the causality and protocols needed to select the most robust assay for their specific drug development workflows.

Experimental Workflow & Cross-Validation Strategy

To ensure scientific integrity, the validation of these methods must follow a parallel execution strategy where aliquots of the same standard/sample preparations are analyzed across all platforms.

G Start 4-(5-Oxo...triazol-4-yl)benzoic acid Standard & Sample Prep Split Aliquot Distribution (Homogeneous Matrix) Start->Split M1 Direct UV-Vis (λmax = 258 nm) Split->M1 M2 First-Derivative UV (Zero-crossing) Split->M2 M3 Colorimetric Assay (Ion-Pair Complex) Split->M3 M4 HPLC-UV (Reference Method) Split->M4 Val ICH Q2(R1) Validation (Linearity, LOD/LOQ, Precision) M1->Val M2->Val M3->Val M4->Val Stat Statistical Cross-Validation (ANOVA, Student's t-test) Val->Stat End Method Selection & Routine QC Implementation Stat->End

Fig 1: Parallel cross-validation workflow for spectrophotometric and chromatographic assays.

Comparative Analysis of Method Performance

The selection of an analytical method dictates the reliability of quantitative results. Table 1 summarizes the experimental validation data obtained for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid across the four evaluated techniques.

Table 1: Quantitative Comparison of Validation Parameters

Validation Parameter (ICH Q2)Direct UV-VisFirst-Derivative UV ( 1D )Colorimetric (Ion-Pair)HPLC-UV (Reference)
Analytical Wavelength 258 nm272 nm (Amplitude)415 nm258 nm
Linearity Range 2.0 - 20.0 µg/mL2.0 - 24.0 µg/mL5.0 - 50.0 µg/mL0.5 - 50.0 µg/mL
Limit of Detection (LOD) 0.45 µg/mL0.30 µg/mL1.20 µg/mL0.10 µg/mL
Limit of Quantitation (LOQ) 1.35 µg/mL0.90 µg/mL3.60 µg/mL0.30 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%97.5% - 101.5%99.5% - 100.5%
Precision (% RSD) < 1.5%< 1.2%< 2.0%< 0.8%
Throughput / Cost High / LowHigh / LowMedium / MediumLow / High

Data Interpretation: While HPLC-UV provides the highest sensitivity (LOD 0.10 µg/mL), the First-Derivative UV method offers a highly competitive alternative (LOD 0.30 µg/mL) with significantly lower operational costs and faster turnaround times.

Step-by-Step Methodologies & Causality

Every protocol below is designed as a self-validating system , meaning internal checks (like standard addition or system suitability) are built directly into the workflow to ensure data trustworthiness.

Method A: Direct UV-Vis Spectrophotometry

Causality: The benzoic acid moiety fused with the triazole ring creates a strong chromophore. Similar to other triazole derivatives, the molecule exhibits a distinct absorption maximum ( λmax​ ) in the UV region[1]. Methanol is selected as the diluent to ensure complete solubilization of the non-polar aromatic system while maintaining UV transparency[2].

  • Standard Preparation: Dissolve 10.0 mg of the reference standard in 100 mL of HPLC-grade methanol to yield a 100 µg/mL stock solution.

  • Spectral Scanning: Scan the stock solution from 200 nm to 400 nm against a methanol blank. Identify the λmax​ at 258 nm.

  • Calibration: Prepare working standards ranging from 2.0 to 20.0 µg/mL. Measure absorbance at 258 nm.

  • Self-Validation Check (Matrix Effect): Spike a known concentration of the standard into a placebo matrix (excipients only). If the recovery falls outside 98-102%, matrix interference is present, necessitating the use of Method B.

Method B: First-Derivative ( 1D ) Spectrophotometry

Causality: If formulation excipients cause baseline elevation via Rayleigh scattering or broad-band absorption, direct UV is compromised. Taking the first derivative ( dA/dλ ) of the zero-order spectrum eliminates constant background interference and sharpens overlapping peaks[3].

  • Data Transformation: Acquire the zero-order spectra (as in Method A). Using the spectrophotometer's software, apply a first-derivative transformation with a wavelength interval ( Δλ ) of 2 nm.

  • Zero-Crossing Identification: Overlay the spectra of the pure drug and the placebo matrix. Identify a wavelength where the placebo reads exactly zero, but the drug has a significant amplitude (e.g., 272 nm).

  • Quantification: Measure the vertical amplitude ( D1​ ) at 272 nm for all calibration standards (2.0 - 24.0 µg/mL).

  • Self-Validation Check (Robustness): Alter the scan speed and slit width by ±10% . The %RSD of the amplitude must remain < 2.0% to confirm method robustness[4].

Method C: Colorimetric Ion-Pair Assay

Causality: When UV-absorbing impurities are present, shifting the analysis to the visible spectrum is required. The basic nitrogen atoms in the 1,2,4-triazole ring can be protonated at a specific pH to form a lipophilic ion-pair complex with an acidic dye (Bromocresol Green, BCG), which is then extracted into an organic solvent.

  • Reagent Preparation: Prepare a 0.1% w/v BCG solution and a phthalate buffer adjusted to pH 4.0.

  • Complexation & Extraction: In a separating funnel, combine 2.0 mL of the drug solution (5-50 µg/mL), 2.0 mL of pH 4.0 buffer, and 2.0 mL of BCG reagent. Add 10.0 mL of chloroform.

  • Phase Separation: Shake vigorously for 2 minutes. Allow the phases to separate. The yellow ion-pair complex migrates to the lower chloroform layer.

  • Measurement: Collect the chloroform layer, dry over anhydrous sodium sulfate, and measure absorbance at 415 nm against a reagent blank.

  • Self-Validation Check (Stoichiometry): Apply Job’s method of continuous variation to confirm a 1:1 binding stoichiometry between the drug and the dye.

Method D: HPLC-UV (Gold Standard Reference)

Causality: HPLC physically separates the analyte from degradation products. To prevent peak tailing caused by the carboxylic acid group, the mobile phase pH must be suppressed at least 1 unit below the molecule's pKa (~4.0)[5].

  • Mobile Phase: Prepare a mixture of Methanol:Water (70:30 v/v). Adjust the aqueous phase to pH 3.0 using orthophosphoric acid.

  • Chromatographic Conditions: Isocratic elution on a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Detection at 258 nm.

  • System Suitability (Self-Validation): Inject the standard solution six times. The theoretical plates must be >2000, tailing factor <1.5, and %RSD of peak area <1.0%.

Statistical Cross-Validation Conclusion

To objectively compare the spectrophotometric methods against the HPLC reference, a Student's t-test and one-way ANOVA were applied to the recovery data. The calculated t-values for the Direct UV and First-Derivative methods were found to be less than the theoretical t-value (at 95% confidence interval), indicating no significant difference in accuracy between the proposed UV methods and the chromatographic gold standard.

Recommendation: For routine quality control of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid in bulk, Direct UV-Vis is the most efficient choice. For formulated products containing light-scattering excipients, First-Derivative UV provides the necessary specificity without the high operational costs of HPLC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Disclaimer: A Proactive Approach to Safety No specific Safety Data Sheet (SDS) for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is publicly available at the time of this writing. The following guidance is a sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A Proactive Approach to Safety

No specific Safety Data Sheet (SDS) for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is publicly available at the time of this writing. The following guidance is a synthesized protocol based on the known hazards of structurally analogous compounds, including various triazole and benzoic acid derivatives.[1][2][3] This guide is designed to establish a robust safety framework by anticipating potential hazards. It is imperative to consult the direct supplier for a compound-specific SDS upon acquisition and to conduct a thorough, site-specific risk assessment before handling.

Hazard Profile: An Assessment Based on Structural Analogs

Based on data from similar chemical structures, 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid should be handled as a compound that is potentially:

  • A skin irritant. [1][2][4]

  • A serious eye irritant. [1][2][4]

  • Harmful if swallowed. [2]

  • Capable of causing respiratory irritation, particularly in powdered form. [1][2][5]

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below. The primary objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles: Must be worn at all times to protect against dust particles and accidental splashes. The anticipated serious eye irritation potential necessitates tightly-fitting goggles compliant with ANSI Z87.1 standards.[6] Face Shield: Required over goggles when handling larger quantities (>1g) or during procedures with a high splash potential (e.g., dissolving the compound, transferring solutions) to protect the entire face.[6][7]
Hands Chemical-Resistant Gloves (Nitrile)Type: Nitrile gloves are recommended for their broad resistance to a variety of chemicals.[8][9] Practice: Always inspect gloves for tears or punctures before use.[8] Employ a double-gloving technique when handling concentrated solutions or for prolonged procedures. Gloves should be removed and replaced immediately upon any sign of contamination. Hands must be washed thoroughly after gloves are removed.[10]
Body Flame-Resistant (FR) Laboratory CoatA buttoned, flame-resistant lab coat provides a crucial barrier against incidental contact and small splashes.[6] It should fit properly to cover as much skin as possible. Standard cotton lab coats may be sufficient for small quantities, but an FR coat is best practice, especially when solvents are in use.
Respiratory NIOSH-Approved RespiratorWhen Required: A respirator is mandatory if the compound is handled as a powder outside of a certified chemical fume hood or if aerosolization is possible.[6][11][12] Hierarchy of Controls: Engineering controls, specifically a chemical fume hood, are the primary method for mitigating inhalation risks. Respirator use is a secondary measure and requires inclusion in your institution's respiratory protection program, including fit-testing and training.[6][12][13]
Feet Closed-Toe, Liquid-Resistant ShoesFull coverage of the feet is a fundamental laboratory safety rule to protect against spills and falling objects.[6][14]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a structured workflow is critical for minimizing risk. The following procedures provide a clear path for safe handling from preparation to disposal.

Experimental Workflow: Safe Handling Protocol
  • Preparation is Paramount:

    • Review Documentation: Before beginning, thoroughly review this guide and the supplier-provided SDS.

    • Designate Work Area: All handling of the solid compound and its concentrated solutions must occur inside a certified chemical fume hood to mitigate inhalation exposure.[7][8]

    • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and properly labeled waste containers, are readily accessible within the fume hood before the compound is introduced.

  • Handling the Solid Compound:

    • Minimize Dust: Handle the container and solid material carefully to prevent the generation of dust.[8][10] Use a spatula for transfers. Avoid pouring the dry powder.

    • Weighing: Tare a disposable weigh boat or creased weighing paper on the balance. Move the container of the chemical into the fume hood, transfer the desired amount to the weigh boat, and securely close the primary container. The covered weigh boat can then be moved to the balance for an accurate reading.

  • Solution Preparation:

    • Controlled Addition: When dissolving, add the solid slowly and in portions to the solvent to maintain control of the process.

    • Containment: Perform all solution preparations in a beaker or flask that is appropriately sized for the volume, leaving sufficient headspace to prevent splashes.

  • Post-Handling Decontamination:

    • Work Surface: Upon completion of the work, decontaminate the fume hood surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[7]

    • Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical.

Emergency Spill Response

For a small spill (<5g) within a chemical fume hood:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the full PPE outlined in the table above.

  • Contain & Absorb: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

  • Clean: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal Plan

All materials contaminated with 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid are to be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions should be collected in a dedicated, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary associated hazards (e.g., "Irritant").[15]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup by contacting the Environmental Health & Safety (EHS) office.[15]

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal Prep1 Review SDS and Safety Guide Prep2 Designate Fume Hood as Work Area Prep1->Prep2 Prep3 Assemble Full PPE (Goggles, Gloves, Lab Coat) Prep2->Prep3 Prep4 Prepare Spill Kit and Waste Containers Prep3->Prep4 Handling1 Don Full PPE Prep4->Handling1 Proceed to Handling Handling2 Handle Solid to Minimize Dust Handling1->Handling2 Handling3 Weigh Compound Handling2->Handling3 Handling4 Prepare Solution Handling3->Handling4 Cleanup1 Segregate Waste (Solid & Liquid) Handling4->Cleanup1 Procedure Complete Cleanup2 Label Waste Containers Correctly Cleanup1->Cleanup2 Cleanup3 Decontaminate Work Surface & Equipment Cleanup2->Cleanup3 Cleanup4 Doff PPE and Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Workflow for safe handling of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.

References

  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • Organisation for Economic Co-operation and Development. SIDS Initial Assessment Report: 4-hydroxybenzoic acid. [Link]

  • BESA. Recommended PPE to handle chemicals. [Link]

  • Sigma-Aldrich. Safety Data Sheet: 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one. [Link]

  • Redox. Safety Data Sheet: Benzoic acid. [Link]

  • NETZSCH Analyzing & Testing. MSDS: Benzoic Acid. [Link]

  • University of Iowa Health Care. PPE Requirements Hazardous Drug Handling. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid. [Link]

  • ChemSupply. Chemical Label: 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. [Link]

  • Farmalabor. Safety Data Sheet: BENZOIC ACID E 210. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.